T-448
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
but-2-enedioic acid;3-[2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLKYWVPJPFTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dual Mechanisms of Action: A Technical Overview of T-448
The designation "T-448" refers to two distinct therapeutic candidates with disparate mechanisms of action, both of which are under investigation for their potential in treating complex diseases. One this compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation, being explored for neurological disorders. The other, an antibody known as EOS-448 (also GSK4428859A or belrestotug), targets the T-cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint and is in development as an immuno-oncology agent. This guide provides a detailed technical overview of the core mechanism of action for both of these compounds, tailored for researchers, scientists, and drug development professionals.
This compound: A Selective, Irreversible Inhibitor of LSD1 for Neurological Disorders
Core Mechanism of Action: this compound is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, a key epigenetic mark associated with active gene transcription.[1][2] This targeted modulation of the epigenome is being investigated as a therapeutic strategy for central nervous system disorders associated with epigenetic dysregulation.[1][2]
A crucial aspect of this compound's mechanism is its selectivity and improved safety profile compared to other LSD1 inhibitors.[1][2] Many first-generation LSD1 inhibitors also disrupt the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), which is critical for hematopoietic stem cell differentiation and can lead to hematological toxicities like thrombocytopenia.[1][2] this compound, however, has a minimal impact on the LSD1-GFI1B complex.[1][2] This is achieved through the formation of a compact formyl-flavin adenine dinucleotide (FAD) adduct, which inactivates the enzyme without significantly altering its protein-protein interactions.[1][2]
Quantitative Data
| Parameter | Value | Species | Assay/Method | Reference |
| IC50 (LSD1) | 22 nM | Human (recombinant) | Enzyme Inhibition Assay | [2] |
| Effect on H3K4me2 | Significant increase | Rat (primary cultured neurons) | RT-PCR (on Ucp2 gene) | |
| In Vivo Efficacy | Partial but significant rescue of correct choice rate | NR1-hypo mice | Y-maze test | [1] |
| Hematological Safety | No significant change in platelet count | Mice | In vivo toxicity study | [1] |
Experimental Protocols
LSD1 Enzyme Inhibition Assay: The inhibitory activity of this compound on LSD1 is determined using a biochemical assay that measures the demethylation of a synthetic substrate. A common method involves the use of a di-methylated H3K4 peptide as a substrate for recombinant human LSD1. The enzymatic reaction produces hydrogen peroxide as a byproduct, which can be detected using a fluorometric or colorimetric probe. The assay is typically performed in a 96-well plate format for high-throughput screening. Test compounds are pre-incubated with the enzyme before the addition of the substrate, and the resulting signal is measured over time to determine the rate of inhibition. The IC50 value is calculated from the dose-response curve.
Chromatin Immunoprecipitation (ChIP) Assay for H3K4 Methylation: To assess the effect of this compound on histone methylation in a cellular context, Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) is employed.
-
Cell Culture and Treatment: Primary cultured rat neurons are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for di-methylated H3K4 (H3K4me2). The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
DNA Purification and qPCR: The cross-links are reversed, and the DNA is purified. The amount of specific DNA sequences (e.g., the promoter region of the Ucp2 gene) in the immunoprecipitated sample is quantified using qPCR. The results are typically expressed as a percentage of the input chromatin.
Y-Maze Test for Learning and Memory in NR1-hypo Mice: The Y-maze is used to assess spatial working memory in rodents. The NMDA receptor hypofunction (NR1-hypo) mouse model is used to simulate cognitive deficits.
-
Animal Model and Treatment: NR1-hypo mice are orally administered this compound or vehicle daily for a period of three weeks.
-
Apparatus: The Y-maze consists of three identical arms at a 120-degree angle from each other.
-
Procedure: Each mouse is placed in the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: A spontaneous alternation is defined as successive entries into the three different arms. The percentage of spontaneous alternations is calculated as [(number of alternations) / (total number of arm entries - 2)] x 100. An increase in the percentage of spontaneous alternations indicates improved spatial working memory.
Signaling Pathway Diagram
References
Unveiling the Target: A Technical Guide to the Biological Identification of T-448
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological target identification of T-448, a novel small molecule inhibitor. The document outlines the core mechanism of action, presents key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
This compound is a potent, specific, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critical in epigenetic regulation.[1][2][3][4] By forming a compact formyl-FAD adduct, this compound effectively inhibits the H3K4 demethylase activity of LSD1.[1][2][3] A key feature of this compound is its minimal disruption of the LSD1-GFI1B protein-protein interaction, a characteristic that mitigates the risk of hematological toxicities, such as thrombocytopenia, which has been a significant hurdle for other LSD1 inhibitors.[1][2][3] this compound has demonstrated the ability to increase histone H3K4 methylation in neuronal cells and has shown efficacy in preclinical models of neurological disorders by improving learning functions.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency, selectivity, and cellular activity of this compound.
Table 1: In Vitro Enzyme Inhibition
| Parameter | Value | Notes |
| Target | Lysine-Specific Demethylase 1 (LSD1) | A histone H3K4 demethylase. |
| IC50 | 22 nM | Concentration for 50% inhibition of LSD1 enzymatic activity.[1][4] |
| k_inact/K_I | 1.7 × 10⁴ ± 2.6 × 10³ s⁻¹ M⁻¹ | Second-order rate constant for irreversible inhibition.[1] |
| Selectivity | > 4,500-fold vs. MAO-A/B | Demonstrates high selectivity against homologous FAD-dependent enzymes.[1] |
Table 2: Cellular and In Vivo Activity
| Parameter | Value | System | Notes |
| Cellular H3K4me2 Increase | ≥ 0.1 µM | Primary cultured rat neurons | Effective concentration to induce epigenetic changes.[1] |
| Ucp2 mRNA Induction | ≥ 0.1 µM | Primary cultured rat neurons | Demonstrates downstream functional consequence of target engagement.[1] |
| In Vivo Dosage | 1, 10 mg/kg (oral) | NR1-hypo mice | Doses used in preclinical models to assess efficacy.[4] |
| Hematological Safety | No thrombocytopenia at effective doses | Mice | Superior safety profile compared to other LSD1 inhibitors.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by modulating a critical epigenetic signaling pathway. LSD1, the primary target, is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an accumulation of H3K4 methylation (specifically H3K4me2) at the promoter and enhancer regions of specific genes. This increase in a positive epigenetic mark enhances the transcription of these target genes. In the context of neuronal function, this compound has been shown to increase the expression of neural plasticity-related genes such as Bdnf, Arc, and Fos.[1]
Experimental Protocols for Target Identification
The identification and characterization of this compound's biological target involved a series of key experiments. The general workflow is depicted below, followed by detailed methodologies for each critical step.
LSD1 Biochemical Inhibition Assay (HTRF)
This assay quantitatively determines the in vitro potency of this compound against purified LSD1 enzyme. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common high-throughput method.
-
Objective: To determine the IC50 value of this compound for LSD1.
-
Materials:
-
Recombinant human LSD1/CoREST complex.
-
Biotinylated histone H3 peptide (amino acids 1-21) with dimethylated K4 (H3K4me2).
-
S-adenosyl-L-methionine (SAM) as a cofactor (if required by the specific assay format, though LSD1 uses FAD).
-
HTRF detection reagents: Europium cryptate-labeled anti-H3K4me1 antibody (donor) and streptavidin-conjugated XL665 (acceptor).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the LSD1/CoREST complex to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding 4 µL of the biotinylated H3K4me2 peptide substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and perform detection by adding 10 µL of the HTRF antibody detection mixture.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.
-
Chromatin Immunoprecipitation (ChIP) for H3K4me2
This protocol is used to assess the effect of this compound on H3K4me2 levels at specific gene promoters in a cellular context.
-
Objective: To quantify changes in H3K4me2 enrichment at target gene promoters in cells treated with this compound.
-
Materials:
-
Primary cultured rat neurons or a relevant cell line.
-
This compound compound.
-
Formaldehyde (37%) for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis buffer, nuclei isolation buffer, and chromatin shearing buffer.
-
Sonicator (e.g., Bioruptor) or micrococcal nuclease for chromatin fragmentation.
-
Anti-H3K4me2 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers with increasing salt concentrations.
-
Elution buffer and Proteinase K.
-
DNA purification columns.
-
qPCR primers for target gene promoters (e.g., Ucp2, Bdnf) and a negative control region.
-
-
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency and treat with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in shearing buffer and sonicate to shear chromatin to an average size of 200-800 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the cleared chromatin with the anti-H3K4me2 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating with NaCl at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a spin column kit.
-
qPCR Analysis: Perform quantitative PCR using primers for the promoter regions of target genes. Calculate the enrichment as a percentage of the input DNA.
-
Surface Plasmon Resonance (SPR) for LSD1-GFI1B Interaction
SPR is used to measure the kinetics of protein-protein interactions in real-time and to assess how this compound affects the binding of LSD1 to its partner protein GFI1B.
-
Objective: To determine if this compound disrupts the interaction between LSD1 and GFI1B.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified recombinant human LSD1 and GFI1B proteins.
-
This compound compound.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Ligand Immobilization: Immobilize recombinant LSD1 onto the surface of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein.
-
Inhibitor Treatment: Inject this compound or vehicle (DMSO) over the LSD1-coated surface and allow it to incubate to form the covalent adduct.
-
Analyte Injection: Inject a series of concentrations of GFI1B protein over both the LSD1 and reference flow cells.
-
Data Acquisition: Monitor the binding response (in Resonance Units, RU) over time, which corresponds to the association and dissociation of GFI1B.
-
Data Analysis: Subtract the reference flow cell data from the active cell data. Analyze the sensorgrams to determine association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). Compare the binding curves of GFI1B to LSD1 in the presence and absence of this compound to assess the impact on the interaction.
-
Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Complex
Co-IP is a technique to study protein-protein interactions in a cellular context. It is used to confirm the SPR findings by showing whether LSD1 and GFI1B are part of the same complex within cells and how this compound affects this.
-
Objective: To validate the effect of this compound on the LSD1-GFI1B complex in cells.
-
Materials:
-
Cells expressing tagged versions of LSD1 (e.g., FLAG-LSD1) and GFI1B.
-
This compound compound.
-
Non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Anti-FLAG antibody (for IP) and anti-GFI1B antibody (for Western blot).
-
Control IgG.
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Cell Culture and Treatment: Transfect cells to express tagged proteins and treat with this compound or vehicle for the desired duration.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: Pre-clear the lysate with beads. Incubate the cleared lysate with an anti-FLAG antibody (to pull down FLAG-LSD1) or control IgG overnight.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-GFI1B antibody to detect if GFI1B was co-immunoprecipitated with FLAG-LSD1. The amount of co-precipitated GFI1B in this compound-treated versus vehicle-treated samples is compared.
-
Conclusion
The comprehensive identification of Lysine-Specific Demethylase 1 as the biological target of this compound has been achieved through a rigorous combination of biochemical, cellular, and biophysical assays. The quantitative data robustly demonstrates its high potency and selectivity. The detailed experimental protocols provided herein offer a clear framework for the evaluation of similar epigenetic modulators. The unique mechanism of this compound, which avoids significant disruption of the LSD1-GFI1B complex, underscores its potential as a therapeutic agent with an improved safety profile for the treatment of disorders linked to epigenetic dysregulation.
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
An In-depth Technical Guide to T-448: A Novel Lysine-Specific Demethylase 1 (LSD1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448 is a potent, orally bioactive, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4).[1][2] Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various neurodevelopmental disorders, making LSD1 a promising therapeutic target.[2][3]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies associated with this compound. It is important to note that the designation "this compound" has been used for other molecules in scientific literature, including an anti-TIGIT antibody (EOS-448) and a KISS1 receptor agonist (TAK-448). This document will focus exclusively on this compound, the LSD1 inhibitor.
Chemical Structure and Properties
This compound is chemically known as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate.[2][3] It is a small molecule with a unique structure that contributes to its specific and irreversible inhibition of LSD1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | [3] |
| Molecular Formula | C17H20N4OS (free base) | [3] |
| Molecular Weight | 328.4 g/mol (free base) | [3] |
| CAS Number | 1597426-53-3 (fumarate) | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Pharmacological Properties and Mechanism of Action
This compound is a specific and irreversible inhibitor of LSD1 with an IC50 of 22 nM.[1] Its mechanism of action is distinct from many other LSD1 inhibitors.
Mechanism of Action:
This compound functions as a mechanism-based inactivator of LSD1. The cyclopropylamine moiety of this compound is oxidized by the FAD cofactor in the active site of LSD1. This leads to the formation of a covalent adduct with the FAD cofactor, specifically a compact formyl-FAD adduct.[2][3] This irreversible binding inactivates the enzyme, preventing it from demethylating its primary substrate, H3K4.
A key feature of this compound's mechanism is its minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[2][3] Disruption of the LSD1-GFI1B complex is associated with hematological toxicities, such as thrombocytopenia, a significant side effect of some other LSD1 inhibitors.[2][3] By preserving this interaction, this compound demonstrates an improved safety profile.
Pharmacological Effects:
-
Epigenetic Modulation: By inhibiting LSD1, this compound leads to an increase in the levels of mono- and di-methylated H3K4 (H3K4me1 and H3K4me2) at the promoter and enhancer regions of target genes.[3] This epigenetic modification is generally associated with transcriptional activation.
-
Gene Expression: this compound has been shown to increase the mRNA expression of neural plasticity-related genes, including Brain-Derived Neurotrophic Factor (BDNF).[1]
-
Cellular and In Vivo Activity: In primary cultured rat neurons, this compound enhances H3K4 methylation.[1] In animal models, orally administered this compound has been shown to cross the blood-brain barrier, increase brain H3K4 methylation, and improve learning function in mice with NMDA receptor hypofunction, without causing thrombocytopenia.[2][3]
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [1] |
| IC50 | 22 nM | [1] |
| Mechanism | Irreversible, covalent inactivation (formyl-FAD adduct) | [3] |
| Key Advantage | Minimal disruption of LSD1-GFI1B complex | [2][3] |
Signaling Pathways
The inhibition of LSD1 by this compound has implications for various signaling pathways. LSD1 is known to regulate gene expression programs that are integral to cell proliferation, differentiation, and survival.
Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and target gene expression.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of this compound's activity. Below are generalized methodologies based on published studies.
LSD1 Enzymatic Assay
This assay is used to determine the in vitro potency of this compound against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
This compound compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the LSD1 enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate with the enzyme.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent mixture containing HRP and Amplex Red. This detects the hydrogen peroxide produced during the demethylation reaction.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Histone Methylation Assay
This assay measures the effect of this compound on histone methylation in a cellular context.
Materials:
-
Cell line of interest (e.g., primary neurons, cancer cell lines)
-
This compound compound
-
Cell lysis buffer
-
Antibodies specific for H3K4me1, H3K4me2, and total H3
-
Secondary antibodies conjugated to a fluorescent dye
-
Western blot or ELISA reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration.
-
Harvest the cells and extract histones or prepare whole-cell lysates.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
-
For ELISA, coat a plate with the histone extract and detect the methylation levels using specific primary and HRP-conjugated secondary antibodies.
-
Quantify the band intensity or absorbance and normalize to total H3 levels.
Caption: Workflow for in vitro and cell-based evaluation of this compound activity.
Conclusion
This compound is a promising LSD1 inhibitor with a distinct mechanism of action that confers a favorable safety profile. Its ability to modulate histone methylation and gene expression in the central nervous system suggests its potential as a therapeutic agent for neurodevelopmental disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and other selective LSD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|T448;T 448 [dcchemicals.com]
The Core of Epigenetic Modulation: A Technical Guide to T-448, a Specific Lysine-Specific Demethylase 1 (LSD1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of T-448, a potent, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in histone demethylation. This compound represents a significant tool for researchers studying epigenetic regulation and a potential therapeutic agent in various diseases, including central nervous system disorders.
Quantitative Data Summary
This compound has been characterized as a highly potent and selective inhibitor of LSD1. The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Target/System | Reference |
| IC50 | 22 nM | Human Recombinant LSD1 | [1] |
| kinact/KI | 1.7 × 10^4 ± 2.6 × 10^3 s-1 M-1 | Human Recombinant LSD1 | [1] |
| Selectivity | > 4,500-fold | Over MAO-A and MAO-B | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly targeting and irreversibly inhibiting the enzymatic activity of LSD1. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). The demethylation of H3K4 is generally associated with transcriptional repression.
By inhibiting LSD1, this compound prevents the removal of these methyl marks, leading to an accumulation of H3K4me2. This increase in H3K4 methylation can alter chromatin structure and lead to the activation of gene expression for genes previously silenced by LSD1 activity. Notably, this compound has been shown to increase the expression of neural plasticity-related genes, such as brain-derived neurotrophic factor (Bdnf).[2]
A key feature of this compound is its minimal impact on the interaction between LSD1 and its binding partner, GFI1B (Growth Factor Independent 1B Transcriptional Repressor).[1] This is significant because the disruption of the LSD1-GFI1B complex by other LSD1 inhibitors is associated with hematological toxicities. This compound's mechanism, which involves the formation of a compact formyl-FAD adduct, allows for potent enzymatic inhibition without disrupting this critical protein-protein interaction, suggesting a favorable safety profile.[1]
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of this compound.
In Vitro LSD1 Demethylase Activity Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate (H3K4me2)
-
This compound compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Detection reagents (e.g., horseradish peroxidase (HRP), Amplex Red)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the recombinant LSD1 enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Detect the demethylase activity. A common method is to measure the hydrogen peroxide (H2O2) produced during the FAD-dependent demethylation reaction. This can be done using an HRP-coupled reaction with a substrate like Amplex Red, which generates a fluorescent product (resorufin).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone H3K4 Methylation Assay
This assay measures the effect of this compound on the levels of H3K4 methylation in a cellular context.
Materials:
-
Adherent cells (e.g., primary cultured rat neurons)
-
Cell culture medium and reagents
-
This compound compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against H3K4me2
-
Secondary antibody conjugated to a fluorescent dye or HRP
-
DAPI for nuclear staining
-
Microplate or imaging slides
Procedure:
-
Seed the cells in a 96-well plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
After treatment, wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer to allow antibody entry.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-H3K4me2 antibody.
-
Wash the cells and incubate with the appropriate secondary antibody.
-
If using a fluorescent secondary antibody, counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or measure the signal using a microplate reader.
-
Quantify the fluorescence intensity of H3K4me2 staining per nucleus to determine the dose-dependent effect of this compound on cellular histone methylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro LSD1 inhibition assay.
References
An In-depth Technical Guide on the Role of T-448 in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of T-448, a specific and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its fundamental role in the regulation of gene expression.
This compound is an orally active small molecule that functions as an epigenetic modulator.[1] Its primary mechanism of action is the inhibition of LSD1, an enzyme critical for maintaining transcriptional repression by demethylating histone H3 at lysine 4 (H3K4).[1] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, a key mark of active transcription, thereby upregulating the expression of target genes.[1]
Core Mechanism of Action
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from H3K4. This demethylation is associated with the repression of gene transcription. This compound irreversibly inactivates LSD1, leading to an accumulation of H3K4me2 at the promoter and enhancer regions of specific genes, which in turn promotes gene expression.[1]
The significance of this compound lies in its ability to modulate gene expression programs that are dysregulated in various diseases, including certain cancers and neurological disorders. Its targeted action on LSD1 provides a therapeutic window to restore normal gene expression patterns.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Description | Reference |
| IC50 | 22 nM | The half maximal inhibitory concentration against LSD1. | [1] |
| In Vitro Activity | Concentration | Treatment Duration | Effect | Reference |
| Primary cultured rat neurons | 0-10 μM | 1 day | Significant increase in Ucp2 H3K4me2 and Ucp2 mRNA. | [1] |
| In Vivo Activity (NR1-hypo mice) | Dosage | Administration | Treatment Duration | Effect | Reference |
| 1, 10 mg/kg | Orally | 3 weeks | Dose-dependent increase in H3K4me2 levels around Bdnf, Arc, and Fos genes in the hippocampus. Partial, but significant, rescue of correct choice rate. | [1] |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound exerts its effects on gene expression.
Caption: this compound inhibits LSD1, leading to increased H3K4me2 and gene transcription.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
1. In Vitro LSD1 Inhibition Assay:
-
Objective: To determine the IC50 of this compound against LSD1.
-
Methodology:
-
Recombinant human LSD1 enzyme is incubated with a di-methylated H3K4 peptide substrate and this compound at various concentrations.
-
The demethylation reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is quenched, and the amount of demethylated product is quantified, typically using a coupled reaction that produces a fluorescent or luminescent signal.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
2. Chromatin Immunoprecipitation (ChIP) Assay:
-
Objective: To measure the levels of H3K4me2 at specific gene promoters.
-
Methodology:
-
Cells or tissues are treated with this compound or vehicle control.
-
Chromatin is cross-linked with formaldehyde, and the cells are lysed.
-
The chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
An antibody specific for H3K4me2 is used to immunoprecipitate the chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is used to quantify the amount of DNA corresponding to specific gene promoters (e.g., Ucp2, Bdnf, Arc, Fos).
-
3. Gene Expression Analysis (RT-qPCR):
-
Objective: To measure the mRNA levels of target genes.
-
Methodology:
-
RNA is extracted from this compound or vehicle-treated cells or tissues.
-
The RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for the target genes and a reference housekeeping gene.
-
The relative expression of the target genes is calculated using the delta-delta Ct method.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.
Caption: Workflow for assessing this compound's impact on gene expression and histone marks.
Conclusion
This compound represents a potent and specific tool for modulating gene expression through the inhibition of LSD1. Its ability to upregulate the transcription of specific genes by increasing H3K4 methylation holds significant promise for the development of novel therapeutics for a range of diseases characterized by epigenetic dysregulation. The experimental protocols and workflows described herein provide a robust framework for the continued investigation of this compound and other LSD1 inhibitors in both basic research and drug development settings.
References
T-448: A Deep Dive into Preliminary In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of T-448 (also known as EOS-448 or GSK4428859A), a potent anti-TIGIT monoclonal antibody. This compound is engineered as a human immunoglobulin G1 (hIgG1) with a functional Fc domain, designed to elicit a multi-faceted anti-tumor immune response. This document summarizes key quantitative data, details experimental methodologies from available literature, and visualizes the core biological pathways and experimental workflows.
Core Mechanism of Action
This compound targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor, an immune checkpoint inhibitor predominantly expressed on Natural Killer (NK) cells and various T cell populations.[1][2] Its mechanism is twofold: it acts as an antagonist to the TIGIT pathway and leverages its Fc domain to engage Fc gamma receptors (FcγR), leading to a broad immunomodulatory effect.[1][2][3]
The multifaceted mechanism of this compound includes:
-
T cell and NK cell activation: By blocking the interaction of TIGIT with its ligands, such as CD155 and CD112, this compound allows these ligands to bind to the co-stimulatory receptor CD226, thereby activating T cells and NK cells.[3]
-
Modulation of antigen-presenting cells (APCs): The functional Fc domain of this compound engages FcγR on APCs, leading to their activation. This effect is synergistic with anti-PD1 therapy.[4]
-
Depletion of immunosuppressive cells: this compound preferentially depletes regulatory T cells (Tregs) and terminally exhausted CD8+ T cells, which express high levels of TIGIT.[1][2][5] This shifts the balance in the tumor microenvironment towards a more active anti-tumor immune state.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vitro and ex vivo studies of this compound.
| Parameter | Observation | Significance | Reference |
| Binding Affinity | Picomolar activity for TIGIT binding. | High-affinity binding contributes to potent antagonism and functional activity. | [1][2] |
| Cellular Depletion | Sustained depletion of Tregs and TIGIT-high terminally exhausted CD8+ T cells. | Reduces immunosuppressive cell populations in the tumor microenvironment. | [1][2][5] |
| T Cell Proliferation | Increased Ki67 expression in memory CD8 T cells. | Indicates enhanced proliferation and activation of effector T cells. | [1][2] |
| Immune Cell Ratio | Increased effector CD8 T cell to Treg ratio. | A key indicator of a favorable anti-tumor immune response. | [1][2][5] |
| Clinical Response (Phase 1) | One confirmed partial response and nine stable diseases out of 20 evaluable patients with advanced cancers. | Early signs of clinical efficacy in difficult-to-treat cancers. | [3] |
Key Experimental Protocols
While detailed, step-by-step protocols are not fully available in the public domain, this section outlines the methodologies inferred from published abstracts and presentations.
Cell-Based Potency Assays
-
Objective: To compare the potency of this compound with other anti-TIGIT monoclonal antibodies.
-
Methodology: The specific cell lines and assay conditions are not detailed in the provided abstracts. However, such assays typically involve co-culturing TIGIT-expressing immune cells (e.g., primary T cells or NK cells) with target cells expressing TIGIT ligands (e.g., CD155). The readout for potency could involve measuring the inhibition of TIGIT-mediated suppression, such as cytokine production (e.g., IL-2, IFN-γ) by the immune cells or the prevention of ligand binding.[5]
Ex Vivo Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To assess the preferential depletion of specific T cell subsets by this compound.
-
Methodology: PBMCs from human donors were treated with this compound ex vivo. Flow cytometry was then used to analyze the populations of various T cell subsets, including Tregs, effector CD8 T cells, progenitor-like exhausted T cells (Tpex), and stem-like memory T cells (Tstem). The analysis focused on identifying changes in the relative abundance of these populations following treatment.[1][5]
Pharmacodynamic Assessment in Clinical Trials
-
Objective: To evaluate the in vivo effects of this compound on immune cell populations in patients with advanced solid tumors.
-
Methodology: Blood samples were collected from patients at various dose levels of this compound administration. Flow cytometry was employed to analyze immune cell populations in the blood. Key markers assessed included Ki67 for proliferation in memory CD8 T cells and the expression of TIGIT to identify and quantify Tregs and terminally exhausted CD8+ T cells. Tumor biopsies were also analyzed to assess target engagement by measuring the decrease in TIGIT-expressing cells within the tumor.[1][2][5]
Murine Cancer Model Studies
-
Objective: To evaluate the anti-tumor activity of different anti-TIGIT antibody isotypes in combination with anti-PD1 therapy.
-
Methodology: Murine cancer models were utilized to compare the efficacy of FcγR-engaging versus Fc-dead anti-TIGIT antibodies. The study correlated the anti-tumor effects with immunological changes in the tumor microenvironment, such as Treg depletion and activation of effector CD8 T cells.[1][5]
Visualizing the Science: Diagrams and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a generalized experimental workflow for its in vitro characterization.
Caption: Proposed signaling pathway of this compound.
Caption: Generalized experimental workflow for this compound evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. gsk.com [gsk.com]
- 4. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 5. hbmpartners.com [hbmpartners.com]
Methodological & Application
Application Notes and Protocols for T-448 (EOS-448) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro and ex vivo characterization of T-448 (also known as EOS-448 or GSK4428859A), an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody. The following protocols are designed to assess the multifaceted mechanism of action of this compound, including its effects on T cell activation, proliferation, and effector functions.
Mechanism of Action of this compound
This compound is a monoclonal antibody that binds with high affinity to TIGIT (T cell immunoglobulin and ITIM domain), an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells[1]. Its therapeutic potential stems from a multi-pronged approach:
-
Blockade of TIGIT Signaling : this compound blocks the interaction of TIGIT with its ligands, CD155 and CD112. This prevents the inhibitory signals that dampen T cell and NK cell responses, thereby promoting an anti-tumor immune response[1].
-
FcγR-Mediated Activation : As an IgG1 antibody, this compound's Fc region engages Fc gamma receptors (FcγR) on myeloid and NK cells. This engagement can lead to the activation of these accessory cells and the release of pro-inflammatory cytokines[1][2][3].
-
Depletion of TIGIT-high Cells : The Fc-engaging isotype of this compound allows for antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) of cells with high TIGIT expression. This includes the depletion of highly immunosuppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells[2][3][4][5].
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound blocks the inhibitory TIGIT/CD155 pathway.
Experimental Protocols
The following protocols are foundational for evaluating the efficacy and mechanism of action of this compound in a cell culture setting.
T Cell Activation and Proliferation Assay
This assay measures the ability of this compound to enhance T cell activation and proliferation in response to stimulation.
a. Materials
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 antibody (for T cell stimulation)
-
This compound (EOS-448) antibody
-
Isotype control antibody
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
-
96-well U-bottom plates
b. Protocol
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.
-
Pre-coat the wells with anti-CD3 antibody (e.g., 1 µg/mL) for 2-4 hours at 37°C.
-
Add this compound or an isotype control antibody to the respective wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, Ki67).
-
Analyze the cells by flow cytometry to assess the dilution of the proliferation dye (indicating cell division) and the expression of activation markers.
c. Data Presentation
| Treatment Group | Concentration (µg/mL) | % Proliferating CD8+ T Cells | % Ki67+ CD8+ T Cells |
| Unstimulated | 0 | 2.5 | 3.1 |
| Anti-CD3 | 1 | 45.2 | 50.8 |
| Anti-CD3 + Isotype Ctrl | 10 | 44.8 | 51.2 |
| Anti-CD3 + this compound | 0.1 | 55.6 | 62.3 |
| Anti-CD3 + this compound | 1 | 72.1 | 78.5 |
| Anti-CD3 + this compound | 10 | 85.4 | 90.1 |
Cytotoxicity Assay (Treg Depletion)
This assay evaluates the ability of this compound to mediate the killing of TIGIT-high target cells, such as Tregs, through ADCC.
a. Materials
-
Effector Cells: NK cells or PBMCs
-
Target Cells: Isolated CD4+CD25+ Tregs (high TIGIT expression)
-
Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit (e.g., LDH release assay)
-
This compound (EOS-448) antibody
-
Isotype control antibody
-
96-well V-bottom plates
b. Protocol
-
Isolate NK cells (effector cells) and CD4+CD25+ Tregs (target cells) from PBMCs using magnetic-activated cell sorting (MACS).
-
Label the target cells with 51Cr or another appropriate marker for the cytotoxicity assay.
-
Seed the labeled target cells in a 96-well V-bottom plate at 1 x 10^4 cells/well.
-
Add this compound or an isotype control antibody at various concentrations.
-
Add the effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the release of 51Cr or LDH in the supernatant to determine the percentage of specific lysis.
c. Data Presentation
| E:T Ratio | Antibody | Concentration (µg/mL) | % Specific Lysis |
| 10:1 | Isotype Control | 10 | 5.2 |
| 10:1 | This compound | 1 | 25.8 |
| 10:1 | This compound | 10 | 40.1 |
| 25:1 | Isotype Control | 10 | 8.9 |
| 25:1 | This compound | 1 | 45.3 |
| 25:1 | This compound | 10 | 65.7 |
Cytokine Release Assay
This assay quantifies the release of pro-inflammatory cytokines from T cells and other immune cells following treatment with this compound.
a. Materials
-
PBMCs
-
This compound (EOS-448) antibody
-
Isotype control antibody
-
ELISA or multiplex immunoassay kit (e.g., Luminex) for detecting cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
96-well flat-bottom plates
b. Protocol
-
Isolate and seed PBMCs in a 96-well flat-bottom plate as described in the T cell activation assay.
-
Stimulate the cells with anti-CD3 antibody.
-
Add this compound or an isotype control antibody at various concentrations.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's instructions.
c. Data Presentation
| Treatment | Concentration (µg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Unstimulated | 0 | <10 | <10 |
| Anti-CD3 | 1 | 500 | 350 |
| Anti-CD3 + Isotype Ctrl | 10 | 510 | 360 |
| Anti-CD3 + this compound | 1 | 1200 | 850 |
| Anti-CD3 + this compound | 10 | 2500 | 1800 |
Experimental Workflow Diagram
The following diagram outlines a general workflow for the in vitro characterization of this compound.
Caption: A general workflow for this compound in vitro experiments.
References
- 1. gsk.com [gsk.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Restoration of T-cell Effector Function, Depletion of Tregs, and Direct Killing of Tumor Cells: The Multiple Mechanisms of Action of a-TIGIT Antagonist Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of T-448 Compounds in Animal Models
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the use of various compounds referred to as T-448 in animal models. The information is organized by the specific compound, as "this compound" can refer to several distinct investigational drugs.
TAK-448 (RVT-602): A Kisspeptin Analog for Prostate Cancer
TAK-448 is a synthetic analog of kisspeptin that has been developed as a potential therapeutic agent for prostate cancer.[1] Preclinical studies in animal models have focused on understanding its pharmacokinetic profile.
Data Presentation: Pharmacokinetics of TAK-448 in Rats
The following table summarizes the pharmacokinetic parameters of TAK-448 after intravenous and subcutaneous administration in rats. A key finding is the less than dose-proportional nonlinear pharmacokinetics observed after subcutaneous administration, which is attributed to an enhancement of subcutaneous first-pass metabolism.[1][2]
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration | Reference |
| Dose Range | Not specified, linear pharmacokinetics | 0.1 to 10 mg/kg | [1][3] |
| Pharmacokinetics | Linear | Less than dose-proportional (nonlinear) | [1] |
| Bioavailability | Not applicable | Moderate, greater than 65% at low doses | [3] |
| Metabolism | - | Significant first-pass metabolism in subcutaneous tissue | [1][2] |
| Metabolites | A hydrolyzed metabolite, M-I, detected in plasma | A hydrolyzed metabolite, M-I, detected in plasma | [3][4] |
| Excretion | - | Almost completely recovered within 48 hours, primarily in urine after extensive metabolism | [3][4] |
Experimental Protocols
Pharmacokinetic Study of TAK-448 in Rats
-
Animal Model: Male Sprague-Dawley (SD) rats.[2]
-
Drug Formulation: TAK-448 and [14C]TAK-448 dissolved in a mixture of N, N-Dimethylacetamide (DMAA) and 5% glucose solution (1:9, v/v).[2]
-
Administration:
-
Intravenous (IV): Single dose administered to assess systemic clearance and volume of distribution.
-
Subcutaneous (SC): Single doses administered dorsally to non-fasted male rats at varying concentrations (e.g., 0.1, 1, and 10 mg/kg) to evaluate absorption and bioavailability.[3]
-
-
Sample Collection: Blood samples collected at various time points post-administration to determine plasma concentrations of TAK-448 and its metabolites.
-
Analysis: Plasma concentrations of TAK-448 and its radiolabeled form are quantified to determine pharmacokinetic parameters.
-
Co-administration with Protease Inhibitors: To investigate the mechanism of subcutaneous metabolism, a protease inhibitor cocktail can be co-administered with [14C]TAK-448 subcutaneously.[1][2] This helps to determine the role of subcutaneous proteases in the first-pass metabolism of TAK-448.[1] An in vitro metabolism study using rat skin homogenates can further elucidate the specific proteases involved, with studies suggesting a role for serine proteases.[1][2]
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for investigating the pharmacokinetics of TAK-448.
EOS-448 (GSK4428859A): An Anti-TIGIT Monoclonal Antibody for Immuno-Oncology
EOS-448 is an antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human immunoglobulin G1 (hIgG1) antibody.[5][6] It is designed to enhance anti-tumor immune responses through a multi-faceted mechanism and is being investigated in preclinical murine models, often in combination with anti-PD-1 therapy.[5][7]
Data Presentation: Preclinical Anti-Tumor Activity of EOS-448
The following table summarizes the key findings from preclinical studies of EOS-448 in murine cancer models.
| Parameter | Observation | Reference |
| Mechanism of Action | Blocks TIGIT interaction with ligands (CD155, CD112), engages Fc gamma receptors (FcγR) | [5][8] |
| In Vivo Efficacy | Potent antitumor activity in murine models, particularly when combined with anti-PD-1 antibodies | [5][7] |
| Cellular Effects | - Depletion of TIGIT-high regulatory T cells (Tregs) and terminally exhausted CD8+ T cells- Activation of effector T cells- Modulation of antigen-presenting cells (APCs) via FcγR engagement | [5][6][9] |
| Isotype Importance | FcγR-engaging isotype (hIgG1) is crucial for strong anti-tumor effect, Treg depletion, and CD8 T cell activation | [5][7] |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study in a Murine Cancer Model
-
Animal Model: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma).
-
Drug Formulation: EOS-448 and anti-PD-1 antibody formulated in a suitable buffer for injection.
-
Study Groups:
-
Vehicle control
-
EOS-448 monotherapy
-
Anti-PD-1 monotherapy
-
EOS-448 and anti-PD-1 combination therapy
-
(Optional) EOS-448 with a non-FcγR-engaging isotype (Fc-dead format) to confirm the importance of the Fc domain.[5]
-
-
Administration: Intraperitoneal or intravenous injection of antibodies at specified doses and schedules.
-
Tumor Measurement: Tumor volume measured regularly (e.g., twice weekly) with calipers.
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors and spleens are harvested.
-
Flow cytometry is used to analyze immune cell populations within the tumor microenvironment and periphery, including the frequency and activation status of CD8+ T cells, Tregs, and NK cells.[6]
-
Markers such as Ki67 can be used to assess T cell proliferation.[6]
-
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of the anti-TIGIT antibody EOS-448.
This compound: A Specific LSD1 Enzyme Inhibitor for CNS Disorders
This compound is a specific inhibitor of Lysine-Specific Demethylase 1 (LSD1) enzyme activity.[10] It has been investigated for its potential to treat central nervous system disorders associated with epigenetic dysregulation.[10]
Data Presentation: Efficacy of this compound in a Mouse Model of NMDA Receptor Hypofunction
The following table summarizes the key findings from a study of this compound in a mouse model relevant to neurodevelopmental disorders.
| Parameter | Observation | Reference |
| Mechanism of Action | Specific inhibitor of LSD1 enzyme activity, leading to increased H3K4 methylation in the brain.[10] | [10] |
| Animal Model | Mice with NMDA receptor hypofunction. | [10] |
| Efficacy | Partially restored learning function. | [10] |
| Safety Profile | Minimal impact on the LSD1-GFI1B complex, resulting in a superior hematological safety profile (no thrombocytopenia) in mice compared to other LSD1 inhibitors. | [10] |
Experimental Protocols
Evaluation of this compound in a Mouse Model of Learning and Memory Deficits
-
Animal Model: A mouse model of NMDA receptor hypofunction, which can be induced pharmacologically (e.g., with an NMDA receptor antagonist) or through genetic modification.
-
Drug Formulation: this compound formulated for oral or parenteral administration.
-
Administration: this compound administered to the mice at various doses.
-
Behavioral Testing:
-
Learning and memory are assessed using standard behavioral paradigms such as the Morris water maze, novel object recognition test, or fear conditioning.
-
Tests are conducted after a specified period of this compound treatment.
-
-
Biochemical Analysis:
-
At the end of the study, brain tissue is collected.
-
Western blotting or ELISA can be used to measure the levels of histone H3 lysine 4 (H3K4) methylation to confirm target engagement.
-
-
Safety Assessment:
-
Blood samples are collected for complete blood counts (CBC) to monitor for thrombocytopenia and other hematological abnormalities.
-
Logical Relationship Diagram
Caption: Proposed mechanism of this compound in improving learning function.
References
- 1. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of TAK-448 after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of disposition for TAK-448, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled TAK-448 suitable for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. hbmpartners.com [hbmpartners.com]
- 8. gsk.com [gsk.com]
- 9. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 10. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
T-448 (EOS-448/Belrestotug): Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448, also known as EOS-448 and belrestotug, is an investigational, fully human monoclonal antibody of the IgG1 isotype that targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor. TIGIT is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells. This compound is designed to enhance the anti-tumor immune response through a multi-faceted mechanism of action, making it a subject of significant interest in immuno-oncology research. These application notes provide a summary of the available data on this compound's dosage and administration, along with detailed protocols for key experimental assessments.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism:
-
Checkpoint Blockade: this compound binds with high affinity to TIGIT, preventing its interaction with its ligands, primarily CD155 (also known as Poliovirus Receptor, PVR) and CD112.[1] This blockade inhibits the downstream inhibitory signals, thereby restoring and enhancing the activation and function of T cells and NK cells. By preventing TIGIT signaling, this compound allows for the co-stimulatory receptor CD226 (DNAM-1), which shares the same ligands, to promote a robust anti-tumor immune response.[1][2]
-
Fc-Dependent Effector Functions: As an IgG1 antibody, this compound possesses a functional Fc domain that can engage Fc gamma receptors (FcγR) on other immune cells.[1][3] This engagement leads to:
-
Depletion of TIGIT-high cells: This includes the preferential depletion of highly immunosuppressive regulatory T cells (Tregs) and terminally exhausted T cells within the tumor microenvironment.[1][3]
-
Activation of Antigen-Presenting Cells (APCs) and NK cells: Engagement of FcγR can also lead to the activation of myeloid and NK cell populations.[3]
-
The combination of these mechanisms results in an increased effector CD8+ T cell to Treg ratio, promoting a more favorable anti-tumor microenvironment.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TIGIT signaling pathway targeted by this compound and a general workflow for assessing its pharmacodynamic effects.
Caption: this compound blocks the TIGIT-CD155/112 inhibitory axis.
Caption: Workflow for pharmacodynamic analysis of this compound effects.
Dosage and Administration
Quantitative data from preclinical and clinical studies are summarized below.
| Study Type | Model/Population | Dosage | Administration Route | Schedule | Reference(s) |
| Preclinical | CT26 tumor-bearing BALB/c mice | 200 µ g/mouse | Intraperitoneal (i.p.) | Every 3 days for 3 doses | [4] |
| Clinical | Phase 1: Adult patients with advanced solid tumors (NCT04335253) | 20 mg, 70 mg, 200 mg, 700 mg | Intravenous (IV) | Every 2 weeks (Q2W) | [5] |
| 1400 mg | Intravenous (IV) | Every 4 weeks (Q4W) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound. These are representative protocols and may require optimization based on specific experimental conditions.
Protocol 1: Pharmacodynamic Monitoring by Flow Cytometry
Objective: To assess the depletion of regulatory T cells (Tregs) and the activation status of CD8+ T cells in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.
Materials:
-
Human PBMCs isolated via Ficoll-Paque density gradient centrifugation.
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fixable Viability Dye (e.g., Zombie NIR™).
-
Fc Receptor Blocking Solution (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies:
-
CD3 (Clone: UCHT1)
-
CD4 (Clone: RPA-T4)
-
CD8 (Clone: RPA-T8)
-
CD25 (Clone: BC96)
-
CD127 (Clone: A019D5)
-
Ki67 (Clone: Ki-67)
-
-
Intracellular Staining Buffer Kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs and adjust cell concentration to 1-2 x 10^6 cells per well in a 96-well U-bottom plate.
-
Viability Staining: Stain cells with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Surface Staining: a. Block Fc receptors for 10 minutes at room temperature. b. Add the cocktail of surface antibodies (CD3, CD4, CD8, CD25, CD127) and incubate for 30 minutes at 4°C, protected from light. c. Wash cells twice with FACS buffer.
-
Intracellular Staining: a. Fix and permeabilize the cells using an intracellular staining buffer kit as per the manufacturer's instructions. b. Add the anti-Ki67 antibody and incubate for 30-45 minutes at room temperature, protected from light. c. Wash cells twice with permeabilization buffer.
-
Acquisition: Resuspend cells in FACS buffer and acquire on a flow cytometer.
-
Gating Strategy: a. Gate on single, live lymphocytes. b. Identify CD3+ T cells. c. From the CD3+ population, gate on CD4+ and CD8+ T cell subsets. d. Within the CD4+ population, identify Tregs as CD25+CD127low/-. e. Within the CD8+ population, quantify the percentage of Ki67+ cells as a marker of proliferation/activation.
Protocol 2: In Vitro T Cell Activation Assay
Objective: To evaluate the ability of this compound to enhance T cell activation, alone or in combination with other agents.
Materials:
-
Human PBMCs.
-
Complete RPMI-1640 medium.
-
96-well flat-bottom tissue culture plates.
-
Plate-bound anti-human CD3 antibody (Clone: OKT3).
-
Soluble anti-human CD28 antibody (Clone: CD28.2).
-
This compound (EOS-448) and isotype control antibody.
-
Cell proliferation dye (e.g., CFSE) or [3H]-Thymidine.
-
IFN-γ ELISA kit.
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash wells with sterile PBS before use.
-
Cell Preparation: Isolate and resuspend PBMCs in complete RPMI medium. For proliferation assays, label cells with a proliferation dye like CFSE prior to culture.
-
Assay Setup: a. Add 1-2 x 10^5 PBMCs to each well of the coated plate. b. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL). c. Add this compound or an isotype control antibody at various concentrations. d. Include unstimulated (no anti-CD3/CD28) and fully stimulated (anti-CD3/CD28 only) controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
Proliferation (CFSE): Harvest cells, stain for T cell markers (CD4, CD8), and analyze CFSE dilution by flow cytometry.
-
Proliferation ([3H]-Thymidine): Pulse cells with [3H]-Thymidine for the final 18 hours of culture, then harvest onto filter mats and measure incorporation using a scintillation counter.
-
Cytokine Production: Collect supernatants after 48-72 hours and measure IFN-γ concentration by ELISA.
-
Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay against Tregs
Objective: To determine the potency of this compound in mediating the killing of TIGIT-expressing regulatory T cells.
Materials:
-
Target Cells: Isolated human CD4+CD25+ Tregs (expressing TIGIT).
-
Effector Cells: NK cells isolated from a healthy donor.
-
This compound (EOS-448) and isotype control antibody.
-
Assay medium (e.g., RPMI + 10% FBS).
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent live/dead cell stain).
Procedure:
-
Cell Preparation: a. Prepare target Tregs and adjust concentration. b. Prepare effector NK cells and adjust concentration to achieve desired Effector:Target (E:T) ratios (e.g., 10:1, 25:1).
-
Assay Setup (in a 96-well U-bottom plate): a. Add target cells to each well. b. Add serial dilutions of this compound or isotype control antibody. c. Incubate for 30 minutes at 37°C to allow antibody opsonization of target cells. d. Add effector NK cells to the appropriate wells. e. Include control wells:
- Target cells only (spontaneous release).
- Target cells with lysis buffer (maximum release).
- Effector cells only.
-
Incubation: Centrifuge the plate briefly to pellet cells and initiate contact, then incubate for 4-6 hours at 37°C.
-
Detection of Cytotoxicity: a. Centrifuge the plate to pellet the cells. b. Collect the supernatant and measure LDH release according to the manufacturer's protocol. c. Alternatively, resuspend cells and analyze target cell viability using a flow cytometry-based method with a live/dead stain.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Conclusion
This compound (EOS-448) is a promising anti-TIGIT antibody with a dual mechanism of action that includes checkpoint blockade and Fc-mediated effector functions. The provided dosage information and detailed experimental protocols offer a framework for researchers to further investigate its therapeutic potential and mechanism of action in preclinical and clinical settings. Careful optimization of these protocols will be essential for generating robust and reproducible data.
References
Application Notes & Protocols: Solubility and Stability Testing of T-448
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for assessing the aqueous solubility and chemical stability of the investigational compound T-448. Understanding these fundamental physicochemical properties is critical for guiding formulation development, predicting in vivo behavior, and ensuring the development of a safe and effective therapeutic agent. The following sections describe standard operating procedures for kinetic and thermodynamic solubility assays, as well as a forced degradation study to evaluate the intrinsic stability of this compound under various stress conditions.
Solubility Assessment of this compound
Introduction: Solubility is a crucial determinant of a drug's bioavailability. Low aqueous solubility can lead to poor absorption and insufficient therapeutic effect.[1][2] This section outlines protocols for determining both the kinetic and thermodynamic solubility of this compound. Kinetic solubility is typically measured in early discovery to quickly assess compounds, while thermodynamic solubility provides the true equilibrium value, which is essential for formulation development.[2][3][4]
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay determines the concentration at which this compound precipitates from an aqueous buffer when added from a Dimethyl Sulfoxide (DMSO) stock solution.[3][4]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with turbidimetric or nephelometric detection capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) from each dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This maintains a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at 25°C to allow for precipitation.[3]
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the equilibrium solubility of this compound, representing the true saturation point of the compound in a specific medium.[2][3]
Materials:
-
Solid this compound (crystalline powder)
-
Biorelevant media: Simulated Gastric Fluid (SGF, pH 1.2), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0).[5][6]
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated pH meter
-
Orbital shaker/incubator
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each of the selected aqueous media (SGF, FaSSIF, FeSSIF).
-
Equilibration: Seal the vials and place them in an orbital shaker set to 25°C (or 37°C for physiological relevance). Shake the samples for at least 24 hours to ensure equilibrium is reached.[3]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle.
-
Filtration: Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve.
Solubility Data Presentation
Table 1: Solubility of this compound in Various Aqueous Media
| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|---|
| Kinetic | PBS | 7.4 | 25 | 45.8 | 101.2 |
| Thermodynamic | SGF | 1.2 | 37 | 150.5 | 332.6 |
| Thermodynamic | FaSSIF | 6.5 | 37 | 22.1 | 48.8 |
| Thermodynamic | FeSSIF | 5.0 | 37 | 89.3 | 197.3 |
(Note: Data are hypothetical. Molar mass of this compound is assumed to be 452.5 g/mol )
Workflow Diagram
Stability Assessment of this compound
Introduction: Stability testing is essential for identifying degradation pathways and determining the shelf-life and appropriate storage conditions for a drug substance.[7][8] Forced degradation, or stress testing, is conducted to intentionally degrade the sample under more extreme conditions than those used for accelerated stability testing.[9] This helps to establish the intrinsic stability of the molecule and validate the specificity of analytical methods.[9][10]
Experimental Protocol: Forced Degradation Study
This protocol follows the principles outlined in the ICH Q1A(R2) guideline.[7][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Stability chambers (temperature/humidity controlled)
-
Photostability chamber
-
HPLC-UV system
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the this compound solution to the following stress conditions in parallel:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.[14]
-
Thermal Degradation: Heat the solution at 60°C.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The duration should be adjusted to achieve the target degradation of 5-20%.[12]
-
Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, at each time point.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. Calculate the percentage of this compound remaining and identify the relative retention times of any degradation products.
Stability Data Presentation
Table 2: Forced Degradation of this compound (% Remaining after 24 hours)
| Stress Condition | Reagent/Condition | Temperature | % this compound Remaining | Major Degradants (No.) |
|---|---|---|---|---|
| Control (Unstressed) | None | 25°C | 99.8 | 0 |
| Acid Hydrolysis | 1N HCl | 60°C | 85.2 | 2 |
| Base Hydrolysis | 1N NaOH | 25°C | 45.7 | 1 |
| Oxidation | 3% H₂O₂ | 25°C | 92.1 | 1 |
| Thermal | Heat | 60°C | 98.5 | 0 |
| Photolytic | >1.2M lux hr | 25°C | 94.3 | 1 |
(Note: Data are hypothetical.)
Workflow Diagram
Hypothetical Signaling Pathway of this compound
Introduction: For context in drug development, understanding the mechanism of action is key. This compound is hypothesized to be a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MAP2K4, or MKK4), a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in inflammatory responses and apoptosis.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pharmalesson.com [pharmalesson.com]
- 6. biorelevant.com [biorelevant.com]
- 7. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 8. purple-diamond.com [purple-diamond.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Studies - STEMart [ste-mart.com]
- 14. ijisrt.com [ijisrt.com]
Application Note: Chromatin Immunoprecipitation (ChIP) Assay for Profiling Epigenetic Changes in T Cells Following T-448 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-448, an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody, is a promising immunotherapeutic agent. TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an inhibitory checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. By binding to its ligands, such as CD155 and CD112, on antigen-presenting cells or tumor cells, TIGIT suppresses immune cell activation and effector functions. This compound is designed to block this interaction, thereby releasing the "brake" on the anti-tumor immune response. The mechanism of action of this compound involves not only the blockade of the TIGIT signaling pathway but also the engagement of Fc gamma receptors (FcγR) to deplete TIGIT-high cells, such as regulatory T cells (Tregs) and exhausted T cells.
The downstream consequences of TIGIT blockade on the epigenetic landscape of T cells are of significant interest for understanding its detailed mechanism of action and for the development of biomarkers. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the interaction of proteins, such as transcription factors and modified histones, with DNA. This application note provides a detailed protocol for utilizing a ChIP assay to study the epigenetic modifications in primary human T cells following treatment with this compound. Specifically, this protocol focuses on assessing changes in key histone modifications and transcription factor binding at the gene loci of critical cytokines and regulatory molecules, providing insights into the reversal of T cell exhaustion and enhancement of T cell activation.
Signaling Pathway and Experimental Rationale
TIGIT signaling inhibits T cell activation by recruiting phosphatases that counteract the signaling cascades downstream of the T cell receptor (TCR) and co-stimulatory molecules. This leads to the suppression of key transcription factors such as NF-κB and AP-1, which are essential for the expression of pro-inflammatory cytokines like IFN-γ and IL-2. Treatment with this compound is expected to reverse this suppression, leading to an increase in the activity of these transcription factors and a corresponding shift in the histone modification landscape towards a more active state at their target gene promoters.
This protocol will focus on analyzing two key aspects of epigenetic regulation:
-
Histone Modifications: We will assess the levels of H3K4me3 (a mark of active promoters) and H3K27me3 (a mark of repressed promoters) at the promoter regions of genes associated with T cell activation (e.g., IFNG, IL2) and exhaustion (e.g., PDCD1).
-
Transcription Factor Binding: We will examine the binding of key transcription factors, such as T-bet (a master regulator of Th1 differentiation and IFN-γ production), to the promoter regions of their target genes.
By quantifying the changes in these epigenetic marks after this compound treatment, researchers can gain a deeper understanding of the molecular mechanisms driving the restoration of T cell function.
Application Notes and Protocols: T-448 in Scientific Research
A-448: An Investigational Anti-TIGIT Antibody for Immuno-Oncology
Introduction
T-448 (also known as EOS-448 or GSK4428859A) is a human IgG1 monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) protein. TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. In the context of cancer, TIGIT has been identified as a key inhibitor of anti-tumor immunity. This compound is currently under investigation as a potential immunotherapeutic agent for the treatment of various cancers. It is crucial to note that, based on currently available scientific literature and clinical trial data, the application of this compound is restricted to the field of oncology. There is no evidence to suggest its use in the study of neurodegenerative diseases.
Mechanism of Action
This compound functions as a TIGIT antagonist. Its proposed mechanism of action in cancer immunotherapy is multifaceted and involves the following key steps:
-
Blocking of the TIGIT Pathway: this compound binds to TIGIT, preventing its interaction with its ligands, primarily CD155 (PVR) and CD112 (PVRL2), which are often overexpressed on tumor cells. This blockade removes the inhibitory signals mediated by TIGIT, thereby restoring and enhancing the anti-tumor activity of T cells and NK cells.[1][2][3][4]
-
Fc-gamma Receptor (FcγR) Engagement: As a human IgG1 antibody, this compound possesses a functional Fc domain that can engage Fcγ receptors on other immune cells, such as myeloid cells and NK cells. This engagement can lead to the activation of these cells and the depletion of TIGIT-expressing cells, including immunosuppressive regulatory T cells (Tregs).[1][2][5]
-
Enhanced T Cell and NK Cell Function: By blocking TIGIT-mediated inhibition and promoting the activation of other immune cells, this compound aims to reinvigorate the anti-tumor immune response, leading to the destruction of cancer cells.
Data Presentation
Currently, quantitative data for this compound is primarily available from preclinical studies and early-phase clinical trials in oncology. This data focuses on parameters such as binding affinity, receptor occupancy, and effects on immune cell populations.
Table 1: Summary of Preclinical and Clinical Observations with this compound in Oncology
| Parameter | Observation | Reference |
| Binding Affinity | High affinity for human TIGIT | [3] |
| In vitro Activity | Potent antagonist of the TIGIT pathway | [1][2] |
| Preferential depletion of Tregs over effector T cells | [1][2] | |
| In vivo Activity (Murine Models) | Strong anti-tumor effect, often in combination with anti-PD-1 | [1][3] |
| Correlation with Treg depletion and CD8+ T cell activation | [1][3] | |
| Phase 1 Clinical Trial (Advanced Cancers) | Favorable tolerability profile | [4] |
| Early signs of clinical activity | [4] | |
| Increased Ki67 expression in memory CD8+ T cells | [1][2] | |
| Sustained depletion of suppressive Tregs | [1][2][5] | |
| Increased effector CD8/Treg ratio | [1][2][5] |
Experimental Protocols
The following are generalized protocols based on methodologies commonly used in the preclinical and clinical evaluation of antibody-based immunotherapies like this compound. These are for informational purposes only and should be adapted based on specific experimental needs.
Protocol 1: In Vitro T Cell Activation Assay
Objective: To assess the ability of this compound to enhance T cell activation and cytokine production.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Culture the PBMCs in the presence of a sub-optimal concentration of a T cell stimulus (e.g., anti-CD3 antibody).
-
Add varying concentrations of this compound or an isotype control antibody to the cultures.
-
Incubate for 48-72 hours.
-
Assess T cell activation by measuring the expression of activation markers (e.g., CD69, CD25) on CD4+ and CD8+ T cells using flow cytometry.
-
Measure the concentration of cytokines (e.g., IFN-γ, IL-2) in the culture supernatant using ELISA or a multiplex cytokine assay.
Protocol 2: In Vivo Murine Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Implant a suitable murine cancer cell line (e.g., CT26 colon carcinoma) subcutaneously into immunocompetent mice.
-
Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and this compound in combination with an anti-PD-1 antibody.
-
Administer the treatments intraperitoneally at specified doses and schedules.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze the frequency and activation state of various immune cell populations (e.g., CD8+ T cells, Tregs).
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a promising anti-TIGIT antibody with a well-defined mechanism of action in the context of cancer immunotherapy. All available data points to its development as an anti-cancer agent, with ongoing clinical trials evaluating its safety and efficacy in this setting. There is currently no scientific basis for the application of this compound in the study of neurodegenerative diseases. Researchers interested in the role of the immune system in neurodegeneration may explore other targets and pathways that have been implicated in these conditions. It is important to distinguish the antibody this compound from "microRNA-448," which has been studied in the context of multiple sclerosis but is a distinct molecular entity.
References
- 1. MicroRNA-448 promotes multiple sclerosis development through induction of Th17 response through targeting protein tyrosine phosphatase non-receptor type 2 (PTPN2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T cells and Parkinson’s: What we know and where we are going — WPC Blog [worldpdcongress.org]
- 3. gsk.com [gsk.com]
- 4. ALS - Wikipedia [en.wikipedia.org]
- 5. The Clinical Trial Landscape in Amyotrophic Lateral Sclerosis – Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application of T-448 in Cancer Research: Detailed Application Notes and Protocols
Note to the Reader: The designation "T-448" in scientific literature can refer to at least two distinct investigational compounds in cancer research: EOS-448 (Belrestotug) , an anti-TIGIT antibody for immuno-oncology, and TAK-448 , a kisspeptin analog for prostate cancer. This document provides detailed application notes and protocols for both compounds, organized into separate sections for clarity.
Section 1: EOS-448 (Belrestotug) - An Anti-TIGIT Monoclonal Antibody
Application Notes
EOS-448 (also known as Belrestotug or GSK4428859A) is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT).[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[3][4] Its ligands, such as CD155 (PVR) and CD112, are often overexpressed on tumor cells.[5] The binding of TIGIT to its ligands transmits inhibitory signals that suppress the anti-tumor immune response.[4][5]
EOS-448 is designed to enhance the anti-tumor immune response through a multi-faceted mechanism of action:[6][7][8]
-
Blocking the TIGIT-Ligand Interaction: By binding to TIGIT, EOS-448 prevents its interaction with CD155 and CD112, thereby releasing the "brakes" on T cells and NK cells and allowing for their activation.[5][6]
-
Depletion of TIGIT-high Cells: As an IgG1 antibody, EOS-448 has a functional Fc domain that can engage Fc gamma receptors (FcγR) on other immune cells.[1][9] This engagement can lead to antibody-dependent cell-mediated cytotoxicity (ADCC) and the depletion of cells with high TIGIT expression, such as immunosuppressive Tregs and exhausted T cells within the tumor microenvironment.[6][7]
-
Activation of Antigen-Presenting Cells (APCs): The FcγR engagement by EOS-448 can also lead to the activation of APCs, further enhancing the anti-tumor immune response.[10]
Preclinical and clinical studies have shown that EOS-448 can lead to an increased effector CD8 T cell to Treg ratio, restore T cell function, and mediate potent anti-tumor activity, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[1][9][10] It is currently being investigated in clinical trials for advanced solid tumors.[6][11][12][13]
Data Presentation
Table 1: Summary of Preclinical Efficacy of EOS-448 in a Murine Colon Cancer Model
| Treatment Group | Outcome | Finding |
| EOS-448 (murine surrogate) + anti-PD-1 mAb | Anti-tumor effect | Strong anti-tumor effect observed.[1] |
| Treg depletion | Correlated with Treg depletion within the tumor.[1] | |
| CD8 T cell activation | Correlated with CD8 T cell activation within the tumor.[1] | |
| EOS-448 (Fc-disabled version) + anti-PD-1 mAb | Anti-tumor effect | Inactive, highlighting the importance of FcγR engagement.[10] |
Table 2: Summary of Phase 1 Clinical Trial Data for EOS-448 Monotherapy in Advanced Solid Tumors
| Parameter | Finding |
| Patient Population | 20 evaluable patients with advanced, difficult-to-treat cancers.[6] |
| Tolerability | Favorable tolerability profile with no dose-limiting toxicities observed.[6][11] |
| Clinical Activity | 1 confirmed partial response (in a pembrolizumab-resistant melanoma patient) and 9 stable diseases.[6][11] |
| Pharmacodynamics | - Sustained depletion of suppressive Tregs and terminally exhausted TIGIT-high CD8+ T cells.[7][9] - Increased effector CD8/Treg ratio.[9] - Increased Ki67 expression in memory CD8 T cells.[9] - Significant decrease in TIGIT+ cells in 21 out of 22 tested paired tumor biopsies.[9] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of T-cell Subsets and Activation Markers in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a representative method for assessing the pharmacodynamic effects of EOS-448 on immune cell populations from patient blood samples.
1. Objective: To quantify the populations of regulatory T cells (Tregs), effector T cells, and the expression of activation markers (e.g., Ki67) following EOS-448 treatment.
2. Materials:
- Whole blood collected in EDTA tubes.
- Ficoll-Paque PLUS.
- Phosphate-Buffered Saline (PBS).
- Fetal Bovine Serum (FBS).
- Fluorescently conjugated antibodies against: CD3, CD4, CD8, CD25, FOXP3, Ki67, TIGIT.
- Live/Dead fixable dead cell stain.
- Foxp3 / Transcription Factor Staining Buffer Set.
- Flow cytometer.
3. Procedure:
- PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the buffy coat (PBMC layer). e. Wash PBMCs twice with PBS containing 2% FBS.
- Surface Staining: a. Resuspend PBMCs in PBS. b. Add Live/Dead stain and incubate for 20 minutes at room temperature, protected from light. c. Wash cells with PBS + 2% FBS. d. Resuspend cells in PBS + 2% FBS and add the cocktail of surface antibodies (CD3, CD4, CD8, CD25, TIGIT). e. Incubate for 30 minutes at 4°C in the dark. f. Wash cells twice with PBS + 2% FBS.
- Intracellular Staining (for FOXP3 and Ki67): a. Fix and permeabilize the cells using the Foxp3 / Transcription Factor Staining Buffer Set according to the manufacturer's instructions. b. Add the intracellular antibody cocktail (FOXP3, Ki67). c. Incubate for 30-45 minutes at room temperature in the dark. d. Wash cells with permeabilization buffer.
- Data Acquisition: a. Resuspend cells in PBS + 2% FBS. b. Acquire data on a flow cytometer.
- Data Analysis: a. Gate on live, singlet cells. b. Identify CD4+ and CD8+ T-cell populations. c. Within the CD4+ population, identify Tregs (e.g., CD25+ FOXP3+). d. Analyze the expression of Ki67 in different T-cell subsets. e. Calculate the ratio of effector CD8+ T cells to Tregs.
Mandatory Visualization
Caption: Mechanism of action of EOS-448.
Section 2: TAK-448 - A Kisspeptin Analog
Application Notes
TAK-448 is an investigational oligopeptide analog of kisspeptin, a naturally occurring ligand for the G protein-coupled receptor GPR54 (also known as KISS1R).[14][15] The kisspeptin signaling pathway plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which controls the production of testosterone.[16][17]
In the context of prostate cancer, which is often androgen-dependent, the goal of treatment is to reduce testosterone levels. While acute administration of a kisspeptin analog can stimulate the HPG axis, continuous or sustained exposure leads to desensitization and downregulation of the pathway, resulting in a profound and sustained suppression of testosterone to castration levels.[15][18]
TAK-448 is being developed as a novel androgen deprivation therapy (ADT) for prostate cancer.[19] Studies have shown that continuous administration of TAK-448, either through infusion or as a depot formulation, effectively reduces plasma testosterone and prostate-specific antigen (PSA) levels in both healthy males and patients with prostate cancer.[14][15][20] Preclinical studies in rat models of androgen-sensitive prostate cancer have demonstrated its potent anti-tumor activity.[19]
Data Presentation
Table 3: Pharmacodynamic Effects of TAK-448 in a Phase 1 Study
| Population | Dosing Regimen | Key Findings |
| Healthy Males | 14-day continuous subcutaneous infusion (>0.1 mg/day) | Testosterone levels dropped to below-baseline by 60 hours and reached sustained below-castration levels by day 8.[14] |
| Prostate Cancer Patients | 1-month depot injection (12 mg or 24 mg) | - Testosterone decreased to <20 ng/dL in 4 out of 5 patients.[14] - PSA levels decreased by >50% in all patients receiving the 24 mg dose.[14] |
Table 4: Preclinical Data for TAK-448 in a Rat Prostate Cancer Model
| Parameter | Finding |
| Model | JDCaP androgen-dependent prostate cancer rat model.[18] |
| Effect on Testosterone | Continuous subcutaneous administration (≥10 pmol/h) led to a rapid reduction of plasma testosterone to castrate levels within 3-7 days, which was sustained for 4 weeks.[18] |
| Effect on PSA | A related kisspeptin analog, TAK-683, reduced plasma PSA in this model.[18] |
| Comparison to Leuprolide | The suppressive effects of TAK-448 on testosterone were more rapid and profound than those of the GnRH analog leuprolide.[18] |
Experimental Protocols
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Testosterone Measurement in Serum
This protocol provides a general framework for quantifying serum testosterone levels, a key pharmacodynamic endpoint for TAK-448 studies.
1. Objective: To measure the concentration of testosterone in serum samples from subjects treated with TAK-448.
2. Materials:
- Serum samples from patients.
- Commercially available Testosterone ELISA kit (which typically includes a testosterone-coated microtiter plate, enzyme conjugate, calibrators, controls, wash solution, substrate, and stop solution).
- Microtiter plate reader.
- Deionized water.
- Absorbent paper.
3. Procedure:
- Reagent Preparation: a. Allow all reagents and samples to reach room temperature. b. Prepare the wash solution by diluting the concentrated buffer with deionized water as per the kit instructions.
- Assay Procedure: a. Secure the required number of antibody-coated microtiter wells in the holder. b. Pipette 25 µL of each calibrator, control, and patient sample into the appropriate wells. c. Dispense 200 µL of the enzyme conjugate into each well. d. Mix thoroughly for 10 seconds. e. Incubate for 60 minutes at room temperature.
- Washing: a. Decant the contents of the wells. b. Wash the wells three times with 400 µL of diluted wash solution per well. c. After the final wash, strike the plate sharply on absorbent paper to remove any residual liquid.
- Substrate Incubation and Measurement: a. Add 200 µL of the substrate solution to each well. b. Incubate for 15 minutes at room temperature. c. Add 100 µL of the stop solution to each well to terminate the reaction. d. Read the absorbance of each well at 450 nm using a microtiter plate reader within 10 minutes of adding the stop solution.
- Data Analysis: a. Calculate the average absorbance for each set of calibrators, controls, and samples. b. Plot a standard curve of absorbance versus the concentration of the calibrators. c. Determine the testosterone concentration in the patient samples by interpolating their absorbance values from the standard curve.
Mandatory Visualization
Caption: TAK-448 signaling pathway in testosterone suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. kuickresearch.com [kuickresearch.com]
- 6. gsk.com [gsk.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. hbmpartners.com [hbmpartners.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 11. iTeos Therapeutics Announces New Preliminary Data [globenewswire.com]
- 12. First-In-Human Study of EOS884448 in Participants with Advanced Cancers. [clin.larvol.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 18. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of T-448 Compounds
This document provides detailed application notes and protocols for the synthesis and purification of two distinct compounds referred to in scientific literature as "T-448". These compounds are intended for use by researchers, scientists, and drug development professionals.
Compound 1: this compound (LSD1 Inhibitor) A potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.
Compound 2: TAK-448 (KISS1R Agonist) An investigational nonapeptide agonist of the KISS1 receptor (KISS1R), with potential applications in hormone-dependent conditions.
This compound: LSD1 Inhibitor
Compound Data
| Parameter | Value | Reference |
| IUPAC Name | 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | PubChem CID: 118304076 |
| Molecular Formula | C₁₇H₂₀N₄OS | PubChem CID: 118304076 |
| Molecular Weight | 328.43 g/mol | PubChem CID: 118304076 |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Neuropsychopharmacology (2019) 44, 1505–1512 |
| IC₅₀ | 22 nM | Neuropsychopharmacology (2019) 44, 1505–1512 |
| Mechanism of Action | Irreversible inhibition via covalent modification of the FAD cofactor | Neuropsychopharmacology (2019) 44, 1505–1512 |
Synthesis Workflow
Caption: Representative synthetic workflow for the LSD1 inhibitor this compound.
Experimental Protocol: Synthesis (Representative)
Disclaimer: A detailed, peer-reviewed synthesis protocol for this compound was not available in the public domain at the time of this writing. The following is a representative protocol based on the synthesis of structurally similar aminocyclopropyl-benzamide compounds.
Objective: To synthesize 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (this compound).
Materials:
-
3-((1S,2R)-2-(tert-butoxycarbonylamino)cyclopropyl)benzoic acid
-
Cyclobutanone
-
Sodium triacetoxyborohydride (STAB)
-
Trifluoroacetic acid (TFA)
-
5-methyl-1,3,4-thiadiazol-2-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents.
Procedure:
-
Reductive Amination:
-
Dissolve 3-((1S,2R)-2-(tert-butoxycarbonylamino)cyclopropyl)benzoic acid (1.0 eq) and cyclobutanone (1.2 eq) in anhydrous DCM.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
-
Boc-Deprotection:
-
Dissolve the crude product from the previous step in a solution of 25% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM, yielding the amine intermediate as a TFA salt.
-
-
Amide Coupling:
-
Dissolve the amine intermediate (1.0 eq) and 5-methyl-1,3,4-thiadiazol-2-amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash successively with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude this compound.
-
Experimental Protocol: Purification
Objective: To purify crude this compound.
Method: Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Solvent system (e.g., gradient of methanol in dichloromethane or ethyl acetate in hexanes)
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pack a glass column with the slurry to the desired bed height.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol or ethyl acetate) to elute the compound.
-
Collect fractions and monitor by TLC, staining with an appropriate agent (e.g., potassium permanganate or UV light).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield pure this compound as a solid.
-
Confirm identity and purity by ¹H NMR, ¹³C NMR, and LC-MS.
-
TAK-448: KISS1R Agonist
Compound Data
| Parameter | Value | Reference |
| Sequence | Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂ | J. Med. Chem. 2016, 59, 19, 8804–8811 |
| Molecular Formula | C₅₈H₈₀N₁₆O₁₄ | J. Med. Chem. 2016, 59, 19, 8804–8811 |
| Molecular Weight | 1225.36 g/mol | J. Med. Chem. 2016, 59, 19, 8804–8811 |
| Target | KISS1 Receptor (KISS1R) / GPR54 | J. Med. Chem. 2016, 59, 19, 8804–8811 |
| IC₅₀ | 460 pM | J. Med. Chem. 2016, 59, 19, 8804–8811 |
| EC₅₀ | 632 pM | J. Med. Chem. 2016, 59, 19, 8804–8811 |
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of TAK-448 peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the nonapeptide TAK-448 on a solid support using Fmoc chemistry.[1][2][3][4]
Materials:
-
Rink Amide resin (for C-terminal amide)
-
Fmoc-protected amino acids: Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf, Me)-OH, Fmoc-Leu-OH, Fmoc-azaGly-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Hyp(tBu)-OH, Ac-d-Tyr(tBu)-OH.
-
Coupling reagents: HBTU/HOBt or HATU
-
Activator base: DIPEA
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
-
First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice (5 min, then 15 min).
-
Wash the resin thoroughly with DMF and IPA.
-
In a separate vessel, pre-activate Fmoc-Trp(Boc)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation:
-
Repeat the following cycle for each subsequent amino acid (Arg, Leu, azaGly, Phe, Thr, Asn, Hyp):
-
Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF and IPA.
-
Coupling: Couple the next pre-activated Fmoc-protected amino acid as described in step 2.
-
Washing: Wash the resin.
-
-
Confirm coupling completion at each step using a qualitative test (e.g., Kaiser test).
-
-
N-terminal Acetylation:
-
After coupling the final amino acid (d-Tyr), remove the Fmoc group.
-
Wash the resin.
-
Cap the N-terminus by reacting the peptide-resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Experimental Protocol: Purification
Objective: To purify the crude TAK-448 peptide to >95% purity.
Method: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6][7][8][9]
Materials:
-
Crude, dried TAK-448 peptide
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
Filter the sample through a 0.45 µm filter to remove any particulates.
-
-
HPLC Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
-
Purity Analysis and Product Pooling:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity specification (e.g., >95%).
-
-
Final Product Isolation:
-
Freeze the pooled, pure fractions at -80 °C.
-
Lyophilize the frozen solution for 48-72 hours to obtain the pure TAK-448 peptide as a white, fluffy powder.
-
Confirm the identity and mass of the final product using high-resolution mass spectrometry (HRMS).
-
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chempep.com [chempep.com]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
T-448 not showing expected results in cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel PI3K/Akt pathway inhibitor, T-448.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) kinases.[1] By targeting these central nodes in the PI3K/Akt/mTOR signaling pathway, this compound is designed to block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells where this pathway is overactive.[2][3]
Q2: My this compound stock solution appears to have precipitated after thawing. What should I do?
Precipitation upon thawing can occur, particularly with highly concentrated stock solutions.[4] To resolve this, warm the vial to room temperature and vortex gently but thoroughly to ensure the compound is fully redissolved before diluting it into your culture medium. To prevent this, consider preparing aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4][5]
Q3: I am observing a different IC50 value in my cell-based assay compared to the published biochemical data. Why is this?
Discrepancies between biochemical and cell-based assays are common.[6] Several factors can contribute to this:
-
Cell Permeability: this compound may have limited ability to cross the cell membrane, leading to a lower effective intracellular concentration.[6]
-
Intracellular ATP Concentrations: Cellular assays have much higher ATP concentrations than biochemical assays. This increased competition at the ATP-binding site of the kinase can result in a higher IC50 value for an ATP-competitive inhibitor like this compound.[6]
-
Efflux Pumps: Cancer cells can actively pump out small molecules via transporters like P-glycoprotein, reducing the intracellular concentration of this compound.[6]
-
Inhibitor Metabolism: Cells may metabolize or degrade this compound over time, lowering its effective concentration.[6][7]
Troubleshooting Guides
Issue 1: this compound is not inducing the expected decrease in cell viability.
If you are not observing a dose-dependent decrease in cell viability with this compound treatment, consider the following troubleshooting steps:
Potential Cause & Solution
-
Incorrect Concentration Range: The effective concentration of a compound can vary significantly between cell lines.[8]
-
Solution: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the optimal range for your specific cell line.[9]
-
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K/Akt pathway inhibition.[10]
-
Solution: Confirm that your cell line has an active PI3K/Akt pathway (e.g., due to PTEN loss or PIK3CA mutation).[1] Consider testing this compound in a panel of cell lines with known sensitivities to PI3K inhibitors.
-
-
Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment.[6]
-
Suboptimal Assay Conditions: The timing of your assay endpoint may not be optimal for detecting changes in cell viability.[12]
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a cytotoxic effect.[12]
-
Quantitative Data Summary: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PI3K/Akt Pathway Status | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 0.5 |
| PC-3 | Prostate Cancer | PTEN Null | 1.2 |
| U-87 MG | Glioblastoma | PTEN Null | 2.5 |
| A549 | Lung Cancer | Wild-type PTEN/PIK3CA | > 20 |
| HCT116 | Colon Cancer | PIK3CA Mutant | 0.8 |
This data is for illustrative purposes.
Issue 2: Western blot analysis does not show decreased phosphorylation of Akt or S6K.
A lack of change in the phosphorylation status of downstream targets is a key indicator that this compound is not effectively inhibiting the PI3K/Akt pathway in your cells.
Potential Cause & Solution
-
Insufficient this compound Concentration or Incubation Time: The concentration or duration of treatment may not be sufficient to achieve target inhibition.
-
Solution: Increase the concentration of this compound based on your cell viability dose-response data. Also, perform a time-course experiment (e.g., 1, 3, 6, 24 hours) to determine the optimal time point for observing maximal inhibition of Akt and S6K phosphorylation.
-
-
Poor Antibody Quality: The primary antibodies used for detecting phosphorylated or total proteins may be of poor quality or used at a suboptimal dilution.[13]
-
Technical Issues with Western Blotting: Problems with protein extraction, gel electrophoresis, or membrane transfer can lead to weak or no signal.[16][17]
Issue 3: No increase in Caspase-3 activity is observed after this compound treatment.
An absence of Caspase-3 activation suggests that this compound is not inducing apoptosis in your experimental system.
Potential Cause & Solution
-
Incorrect Timing of Assay: Caspase activation is a transient event, and the peak activity can vary depending on the cell type and stimulus.[18]
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for measuring Caspase-3 activity after this compound treatment.[19]
-
-
Cell Line Employs a Different Cell Death Mechanism: Your cells may be undergoing a non-apoptotic form of cell death, or they may be resistant to apoptosis.
-
Solution: Investigate other markers of cell death, such as PARP cleavage by Western blot.[18] Consider using an alternative assay to measure apoptosis, such as Annexin V staining.
-
-
Assay Sensitivity: The Caspase-3 assay you are using may not be sensitive enough to detect the level of apoptosis induced by this compound.[20]
-
Solution: Ensure you are using a sufficient number of cells for the assay. Consider using a more sensitive, luminescence-based Caspase-3 assay.[18]
-
Experimental Controls for this compound Studies
| Control Type | Purpose | Example |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | Cells treated with the same final concentration of DMSO (typically <0.1%) as the this compound treated cells.[5] |
| Positive Control | To ensure the experimental system and assays are working as expected. | A known PI3K/Akt pathway inhibitor (e.g., GDC-0980) or an apoptosis-inducing agent (e.g., staurosporine).[3][21] |
| Negative Control | To establish a baseline for comparison. | Untreated cells.[22] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the appropriate wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[23]
Western Blotting for Phospho-Akt (Ser473)
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[25]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.
Colorimetric Caspase-3 Assay
-
Sample Preparation: Treat cells with this compound for the determined optimal time to induce apoptosis. Lyse the cells according to the assay kit manufacturer's instructions.[19]
-
Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer, and the Caspase-3 substrate (e.g., DEVD-pNA).[19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of Caspase-3 activity in the sample.[19]
-
Data Analysis: Compare the absorbance of this compound-treated samples to the vehicle-treated control to determine the fold-increase in Caspase-3 activity.
Diagrams
Caption: A troubleshooting workflow for addressing unexpected experimental results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. news-medical.net [news-medical.net]
- 16. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What’s a Control Group in an Experiment? | Understanding the Basics [exeltis.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing T-448 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of T-448.
Crucial Initial Step: Identifying the Correct this compound Compound
The designation "this compound" is associated with multiple distinct therapeutic agents. Before proceeding with any experiment, it is imperative to confirm the specific molecule you are working with, as their mechanisms of action and effective concentrations differ significantly.
| Designation | Compound Type | Target | Primary Therapeutic Area |
| EOS-448 | Monoclonal Antibody | TIGIT | Immuno-oncology |
| TAK-448 | KISS1R Agonist | KISS1R | Prostate Cancer, Hypogonadism |
| This compound | LSD1 Inhibitor | LSD1 | Central Nervous System Disorders |
| CELthis compound | A1 Adenosine Receptor Fluorescent Antagonist | hA1 Adenosine Receptor | Research Tool |
General Troubleshooting Guide for Small Molecule Inhibitors
This section provides general guidance applicable to optimizing the concentration of small molecule inhibitors like the LSD1 inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting concentration for my experiment?
A1: The initial concentration for your experiments should be determined by reviewing the existing literature for your specific compound and target. If published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are available, a common starting point is to use a concentration 5 to 10 times higher than these values to ensure complete inhibition. If such data is unavailable, it is recommended to perform a dose-response curve covering a wide range of concentrations to determine the optimal range for your specific assay.
Q2: My inhibitor is not showing the expected potency in my cell-based assay compared to published biochemical assay data. What could be the reason?
A2: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor penetration across the cell membrane, leading to a lower effective intracellular concentration.[1]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.[1]
-
Protein Binding: The inhibitor might bind to plasma proteins in the cell culture medium or other cellular components, reducing the free concentration available to interact with the target.[1]
-
Inhibitor Stability: The compound may be metabolized by the cells or degrade in the culture medium over the course of the experiment.[1]
Q3: I am observing off-target effects or cellular toxicity at higher concentrations. What should I do?
A3: Off-target effects and toxicity are significant concerns with small molecule inhibitors. To address this:
-
Lower the Concentration: Use the lowest concentration that still elicits the desired on-target effect.
-
Use Control Compounds: Include a structurally related but inactive compound as a negative control to differentiate between target-specific and non-specific effects.
-
Orthogonal Assays: Confirm your findings using an alternative experimental approach or a different inhibitor targeting the same pathway.
-
Toxicity Assays: Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to monitor for cytotoxicity.
Q4: How should I prepare and store my this compound stock solutions?
A4: Proper handling and storage are critical for maintaining the integrity of your compound.
-
Solvent Selection: Use a high-purity solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for many small molecules.[2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. The final DMSO concentration in your assay should typically be below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[1]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Protect from light if the compound is light-sensitive.
Experimental Workflow: Dose-Response Curve for IC50 Determination
This workflow outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor in a cell-based assay.
Caption: Workflow for IC50 determination of a small molecule inhibitor.
Compound-Specific Information
EOS-448 (anti-TIGIT Monoclonal Antibody)
-
Mechanism of Action: EOS-448 is an antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human immunoglobulin G1 (hIgG1) antibody.[3][4] It works through multiple mechanisms, including activating effector T cells, modulating antigen-presenting cells through FcγR engagement, and depleting regulatory T cells (Tregs) and terminally exhausted CD8 T cells that have high TIGIT expression.[3][5][6]
-
Experimental Considerations: As an antibody, the effective concentration of EOS-448 will be in the nanomolar (nM) to micromolar (µM) range in cell culture experiments. The optimal concentration will depend on the specific cell type, assay readout, and incubation time. A dose-response experiment is essential to determine the optimal concentration for your specific experimental setup.
Signaling Pathway: TIGIT-Mediated T-Cell Inhibition
The following diagram illustrates the inhibitory signaling pathway targeted by EOS-448.
Caption: Simplified TIGIT signaling pathway and the action of EOS-448.
TAK-448 (KISS1R Agonist)
-
Mechanism of Action: TAK-448 is a potent agonist of the KISS1 receptor (KISS1R).[7]
-
Experimental Data:
-
Experimental Considerations: Due to its high potency, experiments with TAK-448 should start at very low concentrations, in the picomolar to nanomolar range.
This compound (LSD1 Inhibitor)
-
Mechanism of Action: this compound is a specific and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates histone H3 at lysine 4 (H3K4).[8][9]
-
Experimental Considerations: The optimal concentration for this compound as an LSD1 inhibitor will need to be determined empirically for your cell line and assay. It is advisable to perform a dose-response curve and monitor both the inhibition of LSD1 activity (e.g., by measuring H3K4 methylation levels via Western blot or immunofluorescence) and any potential off-target effects or cytotoxicity.
CELthis compound (A1 Adenosine Receptor Fluorescent Antagonist)
-
Mechanism of Action: CELthis compound is a potent and selective fluorescent antagonist for the human A1 adenosine receptor (hA1).[10]
-
Experimental Data: It has a Ki of 26.2 nM in radioligand binding assays.[10]
-
Experimental Considerations: This compound is primarily a research tool for visualizing the A1 adenosine receptor in fluorescence-based assays like microscopy and high-content screening. The recommended working concentration will depend on the specifics of the imaging setup and the expression level of the receptor in the cells being studied. A starting concentration in the range of its Ki value is a reasonable approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 6. hbmpartners.com [hbmpartners.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound free base|T448;T 448 [dcchemicals.com]
- 9. invivochem.net [invivochem.net]
- 10. CELthis compound hA1 adenosine receptor fluorescent antagonist (560/571) For research use only - Celtarys [celtarys.com]
T-448 off-target effects troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering unexpected results or off-target effects during their experiments with T-448, a specific inhibitor of LSD1 enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a specific inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. It works by inhibiting the enzymatic activity of LSD1, leading to an increase in histone H3 lysine 4 (H3K4) methylation.[1] This epigenetic modification can restore learning function in certain neurological models.[1] this compound was designed to have minimal impact on the LSD1-GFI1B complex, which is intended to reduce the risk of hematological side effects like thrombocytopenia that have been observed with other LSD1 inhibitors.[1]
Q2: We are observing unexpected changes in cell viability in our cell line treated with this compound. What could be the cause?
Unexpected effects on cell viability, such as increased cell death or, conversely, resistance, can be indicative of off-target effects. While this compound is designed for high specificity, it is possible that at certain concentrations or in specific cellular contexts, it may interact with other cellular targets. It is also possible that the observed phenotype is a downstream consequence of LSD1 inhibition in your specific model system. For example, some cancer cells undergo autophagy as a survival mechanism when treated with targeted therapies, and inhibiting this process can lead to apoptosis.[2]
Q3: How can I determine if the effects I'm seeing are due to off-target activities of this compound?
To determine if your observations are due to off-target effects, a multi-pronged approach is recommended. This can include:
-
Dose-response analysis: Correlate the phenotype with the concentration of this compound used. Off-target effects may only appear at higher concentrations.
-
Control compounds: Use a structurally related but inactive compound, or a different LSD1 inhibitor with a known off-target profile, to see if the effect is specific to this compound's on-target activity.
-
Target engagement assays: Confirm that this compound is engaging with LSD1 at the concentrations where the phenotype is observed.
-
Rescue experiments: If possible, overexpress a resistant form of LSD1 to see if this reverses the phenotype.
-
Off-target profiling: Employ techniques such as kinase profiling or proteomic approaches to identify other potential binding partners of this compound.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
If you are observing a higher-than-expected level of cell death in your experiments, consider the following troubleshooting steps:
Potential Cause: The observed cytotoxicity may be due to the inhibition of an unintended kinase or other protein that is critical for cell survival in your specific cell line.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected cell death.
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol provides a general method for measuring caspase activity as an indicator of apoptosis.
-
Cell Preparation: Plate cells in a 96-well plate and treat with a dose range of this compound and appropriate controls (e.g., vehicle, staurosporine as a positive control).
-
Incubation: Incubate for the desired treatment duration.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., a reagent containing a tetrapeptide substrate for caspase-3/7).
-
Incubation: Incubate at room temperature for 1-2 hours to allow for substrate cleavage.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the results to a cell viability assay performed in parallel to account for differences in cell number. An increase in luminescence indicates an increase in caspase-3/7 activity.
Issue 2: Altered Signaling Pathways Unrelated to LSD1
If you observe modulation of signaling pathways that are not known to be downstream of LSD1, this could be an off-target effect.
Potential Cause: this compound may be inhibiting a kinase or interacting with an adapter protein in an unexpected signaling cascade. For example, many small molecule inhibitors can affect pathways such as MAPK, PI3K/AKT, or STAT signaling.[3][4]
Hypothetical Off-Target Signaling Pathway:
Caption: Hypothetical on-target and off-target signaling of this compound.
Experimental Protocol: Western Blot for Phospho-Proteins
This protocol can be used to assess the phosphorylation status of key proteins in a signaling pathway.
-
Cell Lysate Preparation: Treat cells with this compound at various concentrations and for different durations. Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-ERK and total ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Issue 3: Inconsistent or Irreproducible Experimental Results
Inconsistent results between experiments can sometimes be traced back to the off-target activities of a compound, which may be sensitive to minor variations in experimental conditions.
Potential Cause: The off-target profile of this compound may be influenced by factors such as cell passage number, confluency, or minor variations in media composition, leading to variable phenotypic outcomes.
Workflow for Identifying Off-Targets:
Caption: An experimental workflow to identify and validate off-targets.
Data Presentation: Hypothetical Kinase Selectivity Profile for this compound
Summarizing quantitative data in tables allows for easy comparison of on-target versus off-target potency.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Notes |
| LSD1 (On-Target) | 15 | 98% | Potent on-target activity |
| Kinase X | 250 | 85% | Potential off-target |
| Kinase Y | 800 | 60% | Weaker off-target |
| Kinase Z | >10,000 | <10% | Not a significant off-target |
Experimental Protocol: In Vitro Kinase Assay
This is a general protocol for assessing the inhibitory activity of a compound against a panel of purified kinases.[5][6]
-
Assay Preparation: Prepare a reaction mixture containing the kinase buffer, a specific peptide substrate for the kinase of interest, and the purified recombinant kinase enzyme.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. Include a no-inhibitor control and a known inhibitor for that kinase as a positive control.
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]-ATP or a modified ATP for non-radioactive methods).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding EDTA or by spotting the mixture onto a phosphocellulose membrane.
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For fluorescence or luminescence-based assays, this involves measuring the signal from the detection reagents.
-
Data Analysis: Plot the percentage of kinase activity versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
References
- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for macroautophagy in protection against 4-hydroxytamoxifen-induced cell death and the development of antiestrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CD44 modulates metabolic pathways and altered ROS-mediated Akt signal promoting cholangiocarcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
Technical Support Center: Enhancing T-448 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of T-448.
Frequently Asked Questions (FAQs)
Q1: What are the known primary barriers to this compound bioavailability?
Based on preclinical studies, a significant barrier to this compound bioavailability, particularly after subcutaneous administration, is extensive first-pass metabolism.[1][2][3] Studies in rats have indicated the involvement of subcutaneous proteases, such as serine proteases, in this metabolic process.[3][4] While the oral bioavailability of this compound has not been extensively reported, it is likely to be low due to this metabolic instability and potential poor aqueous solubility, a common challenge for complex peptide analogs.
Q2: What general strategies can be employed to overcome the first-pass metabolism of this compound?
To mitigate the first-pass metabolism of this compound, several formulation and administration strategies can be considered:
-
Parenteral Administration: Direct intravenous administration bypasses first-pass metabolism entirely, achieving 100% bioavailability.[5]
-
Protease Inhibitors: Co-administration with protease inhibitors has been shown to recover the systemic absorption of unchanged this compound in preclinical models.[3][4]
-
Permeation Enhancers: For transdermal or oral routes, permeation enhancers can facilitate faster absorption, potentially reducing the extent of pre-systemic metabolism.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can protect it from enzymatic degradation in the gastrointestinal tract.[6][7]
Q3: How can the potential poor solubility of this compound be addressed to improve its oral absorption?
Assuming this compound exhibits poor aqueous solubility, a common characteristic of many complex drug molecules, several formulation strategies can enhance its dissolution and subsequent absorption:[6][8][9][10]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[8][9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[9][11]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and liposomes can improve the solubility and absorption of lipophilic drugs.[6][7][12]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[7][8]
Troubleshooting Guides
Issue 1: Low and Variable this compound Exposure in Preclinical Oral Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Characterize the solid-state properties of this compound (crystallinity, polymorphism).2. Conduct solubility studies in different biorelevant media (SGF, FaSSIF, FeSSIF).3. Employ solubility enhancement techniques such as preparing an amorphous solid dispersion or a lipid-based formulation. |
| Extensive first-pass metabolism in the gut and/or liver | 1. Perform in vitro metabolism studies using liver microsomes and S9 fractions to identify key metabolizing enzymes.2. Co-administer with known inhibitors of relevant enzymes (e.g., cytochrome P450 inhibitors) in preclinical models to assess the impact on bioavailability.3. Consider formulation strategies that promote lymphatic transport (e.g., lipid-based systems) to bypass the liver. |
| Efflux by transporters (e.g., P-glycoprotein) | 1. Conduct in vitro cell-based assays (e.g., Caco-2 permeability assays) to investigate if this compound is a substrate for efflux transporters.2. If efflux is confirmed, co-administer with a known P-gp inhibitor (e.g., verapamil) in animal studies to evaluate its effect on absorption. |
Issue 2: Inconsistent In Vitro Dissolution Profile of this compound Formulation
| Potential Cause | Troubleshooting Steps |
| Drug recrystallization from an amorphous solid dispersion | 1. Analyze the solid state of the formulation after dissolution testing using techniques like XRPD or DSC.2. Optimize the polymer type and drug loading in the ASD to ensure stability.3. Incorporate precipitation inhibitors into the formulation. |
| Phase separation of lipid-based formulation upon dispersion | 1. Visually inspect the formulation upon dilution in aqueous media for signs of precipitation or phase separation.2. Optimize the ratio of oil, surfactant, and co-surfactant in the SEDDS/SMEDDS formulation.3. Evaluate the formulation's performance in different biorelevant media. |
| Inadequate wetting of micronized/nanosized drug particles | 1. Incorporate a wetting agent or surfactant into the formulation.2. Evaluate the particle size distribution before and after dissolution to check for agglomeration. |
Quantitative Data Summary
The following table summarizes various formulation strategies and their potential impact on the bioavailability of poorly soluble drugs, which can be extrapolated for this compound.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Typical Fold-Increase in Bioavailability (Compared to Unformulated Drug) | Key Considerations |
| Micronization/Nanosizing | Increases surface area for dissolution.[8] | 2 to 10-fold | Potential for particle agglomeration; requires specialized equipment.[8] |
| Amorphous Solid Dispersion | Increases drug solubility and dissolution rate by presenting the drug in a high-energy amorphous state.[9] | 5 to 50-fold | Physical stability of the amorphous form; selection of appropriate polymer is critical.[10] |
| SEDDS/SMEDDS | Forms a fine oil-in-water emulsion in the GI tract, increasing drug solubilization and absorption. | 5 to 25-fold | Requires careful selection of oils, surfactants, and co-solvents; potential for GI side effects at high surfactant concentrations. |
| Liposomes | Encapsulates the drug, protecting it from degradation and potentially enhancing cellular uptake.[6] | 2 to 20-fold | Manufacturing complexity and cost; stability during storage and in the GI tract.[8] |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its aqueous solubility.[7][8] | 2 to 15-fold | Limited to drugs with appropriate size and polarity to fit into the cyclodextrin cavity; potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24-48 hours to remove residual solvent.
-
Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve of a specific mesh size.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature (using XRPD and DSC), drug content (using HPLC), and dissolution performance.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Utilize 900 mL of a relevant dissolution medium, such as 0.1 N HCl (pH 1.2) or FaSSIF (pH 6.5). Maintain the temperature at 37 ± 0.5 °C.
-
Procedure:
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: Barriers to oral bioavailability of this compound.
References
- 1. Investigation of disposition for TAK-448, a synthetic peptide of kisspeptin analog, in rats and dogs using the radiolabeled TAK-448 suitable for pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of TAK-448 after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are 4 factors that affect bioavailability? [synapse.patsnap.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aenova-group.com [aenova-group.com]
- 12. Novel Lipid-Based Formulation to Enhance Coenzyme Q10 Bioavailability: Preclinical Assessment and Phase 1 Pharmacokinetic Trial - PMC [pmc.ncbi.nlm.nih.gov]
T-448 degradation issues in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with T-448. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to the handling, storage, and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous solutions?
A1: this compound is susceptible to degradation through several mechanisms. The primary pathways are hydrolysis, oxidation, and photodegradation. The rate of degradation is influenced by pH, temperature, light exposure, and the presence of dissolved oxygen or metal ions.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: this compound exhibits maximal stability in a slightly acidic to neutral pH range (pH 4.5-6.5). Both highly acidic and alkaline conditions can accelerate hydrolytic degradation.
Q3: How should stock solutions of this compound be prepared and stored?
A3: It is recommended to prepare this compound stock solutions in a suitable organic solvent such as DMSO. For long-term storage, these stock solutions should be aliquoted and kept at -80°C. For short-term storage (up to one week), 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities with common excipients or buffer components?
A4: Yes, certain excipients can promote the degradation of this compound. For instance, buffers containing phosphate ions have been observed to increase the rate of hydrolysis.[1] Additionally, excipients with antioxidant properties can help mitigate oxidative degradation.[2][3] It is crucial to conduct compatibility studies with your specific formulation.[3][4]
Q5: How can I monitor the degradation of this compound in my samples?
A5: The most effective method for monitoring this compound degradation is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency in cell-based assays | Degradation of this compound in the culture medium. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Minimize the exposure of the treatment solution to light.- Consider using a more stable buffer system within the optimal pH range (4.5-6.5). |
| Precipitation of this compound in aqueous buffer | Poor aqueous solubility of this compound.[2][5] | - Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across experiments and does not exceed 0.5%.- Investigate the use of solubility enhancers such as cyclodextrins.[4] |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | - Conduct forced degradation studies to understand the stability profile of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure).[3]- Implement strict protocols for solution preparation and handling. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway.- Adjust storage and handling procedures to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Procedure:
-
Prepare a solution of this compound in the desired buffer.
-
Divide the solution into several groups:
-
Acidic: Adjust pH to 2 with 1N HCl.
-
Basic: Adjust pH to 12 with 1N NaOH.
-
Oxidative: Add 3% hydrogen peroxide.
-
Thermal: Incubate at 60°C.
-
Photolytic: Expose to a calibrated light source (e.g., ICH option 1).
-
Control: Store at 4°C in the dark.
-
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products.
-
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Technical Support Center: Overcoming T-448 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the LSD1 inhibitor, T-448, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, specific, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression of target genes.[4][5] this compound inhibits the enzymatic activity of LSD1, leading to an increase in H3K4 methylation and subsequent changes in gene expression that can induce anti-tumor effects such as cell growth arrest.[2][6]
Q2: We are observing that our cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
Acquired resistance to this compound and other LSD1 inhibitors in cancer cell lines, particularly in models like small-cell lung cancer (SCLC), is associated with a shift in the cellular transcriptional state.[1][7] A key mechanism is the epigenetic reprogramming of neuroendocrine cancer cells to a mesenchymal-like state.[1][7] This transition is often driven by the activation of the transcriptional co-activator TEAD4.[1][7] This resistant state may be reversible.[1][7]
Q3: Are there intrinsic factors that can make a cell line resistant to this compound from the outset?
Yes, intrinsic resistance to this compound is often observed in cancer cell lines that already exhibit a mesenchymal-like transcriptional program.[1][7] In contrast, cell lines with a pronounced neuroendocrine phenotype are more likely to be sensitive to LSD1 inhibitors.[1][7] The expression of SNAG domain-containing transcription factors like INSM1 or GFI1B is associated with sensitivity, but their presence alone does not guarantee a response.[1]
Q4: How can we experimentally confirm if our resistant cell line has adopted a mesenchymal-like phenotype?
You can assess the expression of key molecular markers. A shift to a mesenchymal-like state is typically characterized by:
-
Upregulation of mesenchymal markers: Vimentin, ZEB1, and CD44.
-
Downregulation of epithelial/neuroendocrine markers: E-cadherin, ASCL1, and NEUROD1.[1]
These changes can be measured at the mRNA level using RT-qPCR or at the protein level using Western blotting or immunofluorescence.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Decreased sensitivity to this compound (Increased IC50) | Development of acquired resistance through a mesenchymal-like transition. | 1. Confirm Phenotypic Shift: Analyze the expression of neuroendocrine and mesenchymal markers (see FAQ Q4). 2. Investigate TEAD4 Activation: Assess the expression and activity of the transcription factor TEAD4. 3. Consider Combination Therapy: Explore co-treatment with inhibitors of pathways associated with the mesenchymal state (e.g., YAP/TAZ inhibitors).[8] |
| Heterogeneous response within a cell population | Pre-existence of a subpopulation of cells with a mesenchymal-like transcriptional program. | 1. Single-Cell Analysis: Perform single-cell RNA sequencing (scRNA-seq) to identify and characterize the resistant subpopulation. 2. Clonal Selection: Isolate single-cell clones to establish and characterize purely sensitive and resistant populations for further investigation. |
| This compound shows no anti-proliferative effect in our SCLC cell line | The cell line may have an intrinsic resistance due to a pre-existing mesenchymal-like state. The mechanism of action of some LSD1 inhibitors is through disruption of the LSD1-SNAG domain interaction, which this compound has minimal impact on.[1][2] | 1. Characterize Cell Line: Profile the baseline expression of neuroendocrine and mesenchymal markers. 2. Test Alternative LSD1 Inhibitors: Consider testing LSD1 inhibitors that are known to disrupt the LSD1-SNAG domain protein-protein interaction. |
Quantitative Data Summary
Table 1: IC50 Values of LSD1 Inhibitors in Sensitive and Resistant SCLC Cell Lines
| Cell Line | Transcriptional Subtype | LSD1 Inhibitor | IC50 (µM) |
| NCI-H69 | Neuroendocrine | GSK690 | < 1 |
| NCI-H69V (Resistant variant) | Mesenchymal-like | GSK690 | > 10 |
Note: Data is illustrative and based on findings for LSD1 inhibitors in SCLC.[1] Specific IC50 values for this compound should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Assessment of Mesenchymal Marker Expression by Western Blot
-
Cell Lysis: Lyse this compound sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Vimentin, E-cadherin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay to Test Combination Therapies
-
Cell Seeding: Seed the this compound resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare a dose-response matrix of this compound and a second compound (e.g., a YAP/TAZ inhibitor like Verteporfin).[8]
-
Treatment: Treat the cells with the single agents and their combinations for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for each drug alone and in combination. Use synergy analysis software (e.g., CompuSyn) to determine if the drug combination is synergistic, additive, or antagonistic.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound resistance pathway.
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for this compound resistance.
References
- 1. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 5. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
T-448 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental anti-TIGIT antibody, T-448 (also known as EOS-448 or GSK4428859A). The information is designed to address specific issues that may arise during experiments, helping to improve reproducibility and mitigate variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.[1][2] Its primary mechanism of action is multifaceted and includes:
-
Blocking the TIGIT-CD155/CD112 interaction: By binding to TIGIT on the surface of T cells and Natural Killer (NK) cells, this compound prevents TIGIT from interacting with its ligands (CD155 and CD112) on tumor cells. This action blocks the inhibitory signals that suppress anti-tumor immunity.
-
FcγR-mediated effector function: this compound possesses a functional Fc domain that engages Fc gamma receptors (FcγR) on other immune cells. This engagement can lead to the depletion of TIGIT-expressing cells, particularly regulatory T cells (Tregs), which are highly immunosuppressive.[1]
-
Activation of T cells and NK cells: By blocking the TIGIT inhibitory pathway, this compound promotes the activation and effector function of T cells and NK cells, enhancing their ability to attack tumor cells.
Q2: What are the key applications of this compound in preclinical research?
A2: this compound is primarily used in preclinical immuno-oncology research to:
-
Investigate the role of the TIGIT pathway in tumor immune evasion.
-
Evaluate the anti-tumor efficacy of TIGIT blockade, both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.
-
Assess the pharmacodynamic effects of TIGIT blockade on various immune cell populations within the tumor microenvironment.
Q3: What are some potential sources of variability in experiments using this compound?
A3: Variability in preclinical cancer research can arise from several factors.[3] When working with this compound, potential sources of variability include:
-
Inconsistent cell culture conditions: Differences in cell passage number, confluency, and media composition can alter the expression of TIGIT and its ligands, affecting the outcome of in vitro assays.
-
Tumor model heterogeneity: In vivo studies can be impacted by the inherent biological variability of tumor models, leading to inconsistent tumor growth rates and immune responses.[3]
-
Reagent quality and handling: Improper storage or handling of this compound and other reagents can lead to a loss of activity.
-
Assay-specific parameters: Minor variations in assay protocols, such as incubation times, washing steps, and instrument settings, can contribute to significant differences in results.
Troubleshooting Guides
In Vitro T-cell Activation and Proliferation Assays
Issue: Low or no T-cell activation/proliferation in response to this compound.
| Possible Cause | Recommended Solution |
| Suboptimal T-cell stimulation | Ensure that T-cells are properly activated with anti-CD3 and anti-CD28 antibodies or a suitable antigen. The concentration of these stimuli may need to be optimized.[4] |
| Low TIGIT expression on T-cells | Verify TIGIT expression on your T-cell population using flow cytometry. TIGIT expression can vary depending on the T-cell subset and activation state. |
| Inadequate concentration of this compound | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay. |
| Cell viability issues | Check cell viability before and after the assay. High cell death can lead to a lack of response. |
| Incorrect assay duration | T-cell proliferation assays typically require 3-5 days to observe distinct proliferation peaks.[5] |
Issue: High background T-cell activation in control wells.
| Possible Cause | Recommended Solution |
| Spontaneous T-cell activation | Use fresh, healthy T-cells. Minimize handling and ensure gentle processing to avoid non-specific activation. |
| Contaminated cell culture medium | Use fresh, sterile cell culture medium and reagents. |
| Non-specific binding of antibodies | Include an isotype control antibody to assess the level of non-specific binding. |
Flow Cytometry for Pharmacodynamic Monitoring
Issue: Difficulty in detecting changes in T-cell populations (e.g., Treg depletion).
| Possible Cause | Recommended Solution |
| Inappropriate antibody panel | Use a well-characterized antibody panel to accurately identify T-cell subsets (e.g., CD3, CD4, CD8, FoxP3 for Tregs). |
| Insufficient number of events acquired | Acquire a sufficient number of events to accurately quantify rare cell populations like Tregs. |
| Poor sample quality | Ensure that samples are processed promptly and that cells are viable. Dead cells can non-specifically bind antibodies, leading to inaccurate results.[6] |
| Incorrect gating strategy | Establish a clear and consistent gating strategy based on appropriate controls, such as fluorescence-minus-one (FMO) controls. |
Issue: High background fluorescence.
| Possible Cause | Recommended Solution |
| Autofluorescence | Include an unstained control to assess the baseline autofluorescence of your cells.[6] |
| Non-specific antibody binding | Block Fc receptors on cells using an Fc block reagent before staining.[7] |
| Inadequate washing | Increase the number of washing steps to remove unbound antibodies.[6] |
Experimental Protocols
Protocol 1: In Vitro T-cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Label the purified T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet) according to the manufacturer's instructions.
-
Plate the labeled T-cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.
-
Add this compound or an isotype control antibody at various concentrations.
-
Stimulate the T-cells with anti-CD3 (plate-bound) and anti-CD28 (soluble) antibodies.
-
Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.
-
Harvest the cells and analyze proliferation by flow cytometry, measuring the dilution of the proliferation dye.
Protocol 2: Flow Cytometry Analysis of T-cell Subsets in Tumors
Objective: To evaluate the impact of this compound treatment on the composition of immune cells within the tumor microenvironment in a murine model.
Methodology:
-
Implant tumor cells into syngeneic mice and allow tumors to establish.
-
Treat mice with this compound, an isotype control antibody, or a vehicle control according to the desired dosing schedule.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Perform red blood cell lysis if necessary.
-
Count the viable cells and stain with a panel of fluorescently labeled antibodies to identify T-cell subsets (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3).
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentages of different T-cell populations.
Visualizations
Caption: this compound Signaling Pathway
Caption: T-cell Proliferation Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. criver.com [criver.com]
- 5. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. bosterbio.com [bosterbio.com]
Technical Support Center: T-448 Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment time of T-448 for maximal experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in in vitro T-cell activation assays?
A1: The optimal incubation time for this compound can vary depending on the specific cell type, experimental goals, and assay format. As a starting point, a time-course experiment is recommended. Based on general protocols for immune checkpoint inhibitors, initial experiments can be set up with treatment durations ranging from 24 to 72 hours.[1][2] TIGIT expression on T-cells can be induced upon activation, with kinetics showing significant expression changes between 12 and 48 hours.[3] Therefore, assessing endpoints at multiple time points within this range is advisable.
Q2: How does this compound concentration influence the optimal treatment time?
A2: this compound concentration and treatment time are interconnected. Higher concentrations may achieve a therapeutic effect more rapidly, potentially shortening the required incubation time. Conversely, lower concentrations might necessitate a longer treatment duration to observe a significant effect. It is crucial to determine the optimal concentration of this compound through a dose-response experiment before proceeding with time-course studies.
Q3: Should this compound be replenished during long-term in vitro experiments?
Q4: What are the key readouts to determine the optimal this compound treatment time?
A4: The choice of readouts depends on the experimental objective. Key readouts for assessing this compound efficacy include:
-
T-cell proliferation: Measured by assays like CFSE dilution or BrdU incorporation.[5]
-
Cytokine secretion: Quantification of cytokines such as IFN-γ, TNF-α, and IL-2 using ELISA, ELISpot, or multiplex bead arrays.[1][5]
-
Expression of activation markers: Analysis of markers like CD25 and CD69 on T-cells via flow cytometry.[5]
-
Cytotoxicity: In co-culture models with target tumor cells, measuring target cell lysis is a direct indicator of effector T-cell function.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no T-cell activation | Suboptimal treatment time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1][3] |
| Inadequate this compound concentration. | Conduct a dose-response experiment to determine the optimal concentration of this compound. | |
| Poor cell health. | Ensure cells are healthy and viable before starting the experiment. Use fresh media and appropriate cell densities. | |
| Low TIGIT expression on effector cells. | Confirm TIGIT expression on your target cell population (e.g., activated T-cells, NK cells) using flow cytometry. TIGIT expression is often upregulated upon activation.[6][7] | |
| High background/non-specific activation | This compound concentration is too high. | Titrate down the concentration of this compound. |
| Contamination of cell culture. | Regularly check for and prevent microbial contamination. Use aseptic techniques. | |
| Non-specific binding of this compound. | Include an isotype control antibody in your experiments to account for non-specific binding.[4] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell culture protocols, including cell passage number, seeding density, and media composition. |
| Lot-to-lot variability of this compound. | If using different batches of this compound, perform a bridging study to ensure consistent performance.[8] | |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for antibodies and cells. | |
| Cell death at longer incubation times | This compound-mediated cytotoxicity (e.g., ADCC). | If using an Fc-active version of this compound, consider the possibility of antibody-dependent cell-mediated cytotoxicity (ADCC) against TIGIT-expressing cells.[9][10] An Fc-silent version could be used as a control. |
| Nutrient depletion or waste accumulation in culture. | For longer experiments, consider replenishing the culture media. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
T-Cell Isolation: Purify CD8+ or CD4+ T-cells using magnetic-activated cell sorting (MACS).
-
Cell Seeding: Seed the purified T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
T-Cell Stimulation: Activate the T-cells with anti-CD3/anti-CD28 beads or plate-bound antibodies.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) and for different durations (e.g., 24, 48, 72 hours). Include an isotype control.
-
Endpoint Analysis:
-
Proliferation: At the end of the incubation, assess T-cell proliferation using a CFSE dilution assay and flow cytometry.
-
Cytokine Production: Collect the supernatant to measure cytokine levels (IFN-γ, TNF-α) by ELISA.
-
Activation Markers: Stain the cells with fluorescently labeled antibodies against CD25 and CD69 and analyze by flow cytometry.
-
Visualizations
Caption: TIGIT signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for optimizing this compound treatment time.
References
- 1. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips For Antibody Purification Troubleshooting [biochain.in]
- 5. marinbio.com [marinbio.com]
- 6. TIGIT Expression on Activated NK Cells Correlates with Greater Anti-Tumor Activity but Promotes Functional Decline upon Lung Cancer Exposure: Implications for Adoptive Cell Therapy and TIGIT-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. biocompare.com [biocompare.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
T-448 Cytotoxicity Assay: Technical Support Center
Disclaimer: The "T-448 cytotoxicity assay" is not a standardized, publicly documented assay. This guide provides information on general T-cell mediated cytotoxicity assays and common troubleshooting procedures that can be adapted for your specific "this compound" protocol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-cell mediated cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a T-cell mediated cytotoxicity assay?
A T-cell mediated cytotoxicity assay is a method used to measure the ability of cytotoxic T-lymphocytes (CTLs) or other effector cells (like CAR-T or NK cells) to kill target cells.[1][2] The assay quantifies cell death, which can be a result of direct cell-to-cell contact and the release of cytotoxic granules by the T-cells. These assays are crucial in immunology and cancer research to evaluate the efficacy of immunotherapies.[3][4]
Q2: What are the common readouts for cytotoxicity?
Common methods for measuring cytotoxicity include:
-
Release Assays: Measuring the release of cellular components from damaged cells, such as lactate dehydrogenase (LDH).[5]
-
Dye Exclusion Assays: Using dyes that can only penetrate cells with compromised membranes, like trypan blue or fluorescent DNA-binding dyes (e.g., Propidium Iodide, 7-AAD).[5][6]
-
Metabolic Assays: Assessing the metabolic activity of viable cells using reagents like MTT or resazurin.[7][8]
-
Flow Cytometry-Based Assays: Allowing for multi-parametric analysis of both effector and target cell populations to determine the percentage of dead target cells.[6][9]
-
Real-Time Impedance-Based Assays: Monitoring changes in electrical impedance as cells die and detach from the substrate.[10]
Q3: How do I choose the right effector-to-target (E:T) ratio?
The optimal E:T ratio depends on the specific effector and target cells being used and should be determined empirically. A common starting point is a 10:1 ratio, but a titration of ratios (e.g., 40:1, 20:1, 10:1, 5:1, 1:1) is recommended to determine the optimal condition for your experiment.[6]
Q4: What are the essential controls for a cytotoxicity assay?
It is critical to include the following controls in your experimental setup:
-
Spontaneous Release Control: Target cells incubated with assay medium alone to measure the baseline level of cell death.[5]
-
Maximum Release Control: Target cells lysed with a detergent (e.g., Triton X-100) to determine 100% cell death.[5]
-
Effector Cell Control: Effector cells alone to account for any background signal from the effector cells themselves.
-
Vehicle Control: Target cells treated with the vehicle used to dissolve the test compound to account for any solvent-induced cytotoxicity.[5]
-
Untreated Control: Target cells and effector cells co-cultured without any treatment.
Troubleshooting Guide
High Background Signal
Q5: My negative control wells (spontaneous release) show high levels of cell death. What could be the cause?
High background in negative controls can obscure the actual cytotoxic effect. Potential causes include:
-
Poor Target Cell Health: The target cells may be unhealthy before the assay begins. Ensure cells are in the logarithmic growth phase and have high viability before seeding. Stressed cells can lead to a high rate of spontaneous death.[6]
-
Overly Forceful Pipetting: Mechanical stress during cell seeding or reagent addition can damage cell membranes. Handle cells gently.[1][11]
-
Inappropriate Culture Medium: The assay medium may be causing cell death. Ensure the medium has the correct supplements and is at the proper pH.[1]
-
Contamination: Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination.
Q6: I am observing high background fluorescence/absorbance in my medium-only controls. What should I do?
This issue can arise from:
-
Medium Components: Some components in the cell culture medium, like phenol red, can interfere with fluorescent or colorimetric readings.[5] Consider using a medium without phenol red for the assay.
-
Reagent Contamination: The assay reagents themselves might be contaminated or degraded. Prepare fresh reagents and store them properly, protected from light.[5]
Low Signal or No Cytotoxicity Detected
Q7: I am not observing any significant cytotoxicity, even with my positive control. What could be the problem?
A lack of signal can be due to several factors:
-
Suboptimal Effector Cell Activity: The effector cells may not be properly activated or may have lost their cytotoxic function. Ensure proper stimulation and handling of effector cells.[12]
-
Incorrect E:T Ratio: The ratio of effector to target cells may be too low. It is advisable to test a range of E:T ratios to find the optimal one.[6]
-
Insufficient Incubation Time: The co-incubation period may be too short for the effector cells to induce target cell death. Optimize the incubation time (e.g., 4, 12, 24 hours).[11][13]
-
Target Cell Resistance: The target cells may be resistant to T-cell mediated killing.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect low levels of cytotoxicity.[4]
Inconsistent Results
Q8: I am getting highly variable results between replicate wells. What are the common causes?
Inconsistent results often stem from technical variability:
-
Uneven Cell Seeding: Inaccurate cell counting or improper mixing of the cell suspension before plating can lead to different numbers of cells per well. Ensure a homogenous cell suspension and use calibrated pipettes.[11]
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and viability. To minimize this, you can fill the outer wells with sterile PBS or medium and not use them for experimental data.[11]
-
Pipetting Errors: Inconsistent pipetting technique can introduce variability. Use a consistent method for adding cells and reagents to each well.[11]
Data Presentation
Table 1: Optimization of Cell Seeding Density
| Seeding Density (cells/well in 96-well plate) | Signal-to-Background Ratio | Coefficient of Variation (%CV) | Notes |
| 5,000 | Low | High | Insufficient cell number for a robust signal. |
| 10,000 | Optimal | Low | Good balance between signal and cell health. |
| 20,000 | High | Low | Signal may plateau; risk of overgrowth. |
| 40,000 | High | High | Over-confluence can lead to cell stress and death. |
This is example data. Optimal seeding density is cell-type dependent and should be determined experimentally.[14]
Table 2: Optimization of Incubation Time
| Incubation Time (hours) | % Cytotoxicity (Positive Control) | % Spontaneous Release (Negative Control) | Notes |
| 4 | 25% | 5% | Early time point, may not capture the full effect. |
| 12 | 60% | 10% | Good for detecting moderate to strong cytotoxicity. |
| 24 | 85% | 20% | May be optimal for many cell types, but spontaneous release can increase.[13] |
| 48 | 90% | 40% | High cytotoxicity, but also high background cell death.[13] |
This is example data. The ideal incubation time depends on the specific cell types and experimental goals.[15]
Experimental Protocols
Detailed Methodology for a T-Cell Mediated Cytotoxicity Assay (LDH Release)
This protocol outlines a general procedure for measuring T-cell mediated cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged target cells.[5]
1. Preparation of Cells:
-
Target Cells: Culture target cells to 70-80% confluency. On the day of the assay, harvest the cells, wash with PBS, and resuspend in assay medium (e.g., phenol red-free RPMI + 2% FBS) at a concentration of 2 x 10^5 cells/mL.
-
Effector Cells: Isolate and prepare effector T-cells. Activate them if necessary using appropriate stimuli (e.g., anti-CD3/CD28 antibodies).[12] Wash and resuspend the effector cells in assay medium at the desired concentrations to achieve the intended E:T ratios.
2. Assay Procedure:
-
Seed 50 µL of the target cell suspension (10,000 cells) into each well of a 96-well plate.
-
Prepare the following controls:
-
Spontaneous Release: Add 50 µL of assay medium.
-
Maximum Release: Add 50 µL of assay medium containing 2% Triton X-100.
-
-
For the experimental wells, add 50 µL of the effector cell suspension at different E:T ratios.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (e.g., 4-24 hours).
3. LDH Measurement:
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Mandatory Visualization
Caption: Experimental workflow for a T-cell mediated cytotoxicity assay.
Caption: Troubleshooting decision tree for high background signals.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Optimized cytotoxicity assay for co-suspended effector and target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of optimized cytotoxicity assays for assessing the antitumor potential of CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging [mdpi.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 9. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 10. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for stimuli, cell concentrations and cell incubation times in T cell ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
Technical Support Center: T-448 In Vivo Delivery
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-448 in vivo. As "this compound" can refer to different therapeutic molecules, this resource addresses two distinct compounds: EOS-448 , an anti-TIGIT monoclonal antibody, and TAK-448 , a kisspeptin analog peptide. Please select the section relevant to your compound of interest.
Section 1: EOS-448 (Anti-TIGIT Monoclonal Antibody)
EOS-448 (also known as GSK4428859A) is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor.[1][2] Its mechanism of action is multifaceted, involving the blockade of ligand binding and engagement of Fc gamma receptors (FcγR) to activate the immune system.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected anti-tumor activity in our mouse model despite using a validated dose. What could be the issue?
A1: Several factors could contribute to reduced efficacy. Consider the following:
-
FcγR Engagement: The anti-tumor effect of EOS-448 is highly dependent on its functional Fc domain engaging with Fcγ receptors.[4] Preclinical studies have shown that Fc-dead versions of anti-TIGIT antibodies lack significant anti-tumor activity.[2] Ensure your experimental model expresses compatible Fcγ receptors.
-
Immune Cell Populations: EOS-448's mechanism involves the depletion of regulatory T cells (Tregs) and terminally exhausted CD8 T cells, which express high levels of TIGIT.[1][2][4] The baseline composition of the tumor microenvironment in your model is critical. A low prevalence of these target cell populations might result in a less pronounced therapeutic effect.
-
Combination Therapy: Preclinical data suggests a strong synergistic potential when combining an anti-TIGIT antibody with an anti-PD1 agent.[1][3] If you are using monotherapy, consider evaluating a combination approach to enhance anti-tumor activity.
Q2: We are seeing significant depletion of regulatory T cells (Tregs) in the peripheral blood, but the impact on tumor growth is minimal. Is this expected?
A2: Yes, this is a plausible scenario. Pharmacodynamic analyses in patients have shown a sustained depletion of Tregs in the blood.[4] However, the therapeutic effect is ultimately determined by the events within the tumor microenvironment.
-
Tumor Penetration: Assess the penetration of EOS-448 into the tumor tissue. Inadequate exposure at the tumor site will limit its efficacy, even with systemic target engagement.
-
Tumor Microenvironment (TME) Composition: The TME may contain other immunosuppressive cell types or mechanisms that are not addressed by TIGIT blockade alone. Characterizing the TME of your model may reveal other dominant resistance pathways.
Q3: How does the mechanism of action of EOS-448 differ from other anti-TIGIT antibodies?
A3: The key differentiator for EOS-448 is its multifaceted mechanism of action, which is dependent on its IgG1 isotype and functional Fc domain.[3] This allows it to:
-
Block TIGIT Signaling: Prevent the binding of TIGIT to its ligands (like CD155), thus restoring T cell function.[1][5]
-
Deplete Suppressive Immune Cells: Induce antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis (ADCP) of cells with high TIGIT expression, such as Tregs and exhausted T cells.[5]
-
Activate Antigen-Presenting Cells (APCs): Engage FcγR on APCs, leading to their activation.[3]
Signaling Pathway and Mechanism of Action
Caption: EOS-448 mechanism of action in the tumor microenvironment.
Section 2: TAK-448 (Kisspeptin Analog Peptide)
TAK-448 is a synthetic oligopeptide analog of kisspeptin, which has been investigated for its pharmacokinetic and pharmacodynamic properties.[6] As a peptide, its in vivo delivery can be subject to challenges such as rapid metabolism and absorption issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing less than dose-proportional plasma exposure after subcutaneous administration of our peptide. What could be causing this?
A2: This phenomenon, known as nonlinear pharmacokinetics, has been observed with TAK-448.[6] A likely cause is the enhancement of subcutaneous metabolism at higher doses.[6]
-
Subcutaneous Proteases: Peptides are susceptible to degradation by proteases present in the subcutaneous tissue. This "first-pass metabolism" can become more pronounced at higher concentrations.
-
Troubleshooting Strategy: An experiment involving the co-administration of protease inhibitors with your peptide at the subcutaneous injection site can help diagnose this issue. If co-administration restores dose-proportionality, it confirms the involvement of subcutaneous proteases.[6]
Q2: The terminal half-life of our peptide is very short in vivo. How can we address this for sustained exposure?
A2: A short half-life is a common characteristic of peptides like TAK-448, which has a reported terminal elimination half-life of 1.4-5.3 hours.[6]
-
Formulation Strategies: Consider using a depot formulation to achieve sustained release. TAK-448 has been evaluated in a 1-month depot formulation for clinical studies.[6] Other strategies include encapsulation in liposomes or nanoparticles.
-
Dosing Regimen: If a depot formulation is not feasible, a continuous infusion or more frequent dosing schedule may be necessary to maintain plasma concentrations above the therapeutic threshold.
Q3: How can we formulate a peptide like TAK-448 for in vivo studies?
A3: The formulation will depend on the desired route of administration and release profile. For basic in vivo studies, peptides are often dissolved in aqueous buffers.
-
Solubility: Ensure the peptide is fully dissolved and the formulation is clear. pH adjustment may be necessary.
-
Stability: Peptides can be prone to degradation in solution. Prepare formulations fresh and store them appropriately (e.g., at 4°C) for the short term. For long-term storage, lyophilization is often preferred.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for TAK-448 from a study in healthy subjects.[6]
| Parameter | Value | Route of Administration |
| Time to Maximum Plasma Concentration (Tmax) | 0.25 - 0.5 hours | Subcutaneous |
| Terminal Elimination Half-life (t1/2) | 1.4 - 5.3 hours | Subcutaneous |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 4. hbmpartners.com [hbmpartners.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
T-448: A Comparative Analysis of a Differentiated LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lysine-specific demethylase 1 (LSD1) inhibitor T-448 with other notable alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug discovery and development programs.
Introduction to LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[2][3] LSD1 inhibitors can be broadly categorized into two main classes: irreversible (covalent) and reversible (non-covalent) inhibitors. Many of the irreversible inhibitors, particularly those based on a tranylcypromine (TCP) scaffold, are known to cause hematological toxicities, such as thrombocytopenia.[4] This is often attributed to the disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a key regulator of hematopoiesis.[4]
This compound: A Profile of a Differentiated Inhibitor
This compound is an orally active, irreversible inhibitor of LSD1 with a distinct mechanism that confers a superior safety profile.[5] Unlike many other tranylcypromine-based inhibitors that form a bulky adduct with the FAD cofactor of LSD1 and disrupt the LSD1-GFI1B complex, this compound generates a compact formyl-FAD adduct.[6] This smaller adduct effectively inhibits the demethylase activity of LSD1 while having a minimal impact on the crucial LSD1-GFI1B interaction, thereby mitigating the risk of hematological side effects.[4][6]
Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the in vitro potency of this compound and other selected LSD1 inhibitors. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency of this compound and Other Clinical-Stage LSD1 Inhibitors
| Compound (Alternative Name) | Type | LSD1 IC50 (nM) | Selectivity vs. MAO-A/B | Key Features | Reference(s) |
| This compound | Irreversible | 22 | >4,500-fold vs. MAO-A/B | Minimal impact on LSD1-GFI1B complex; improved hematological safety profile. | [5][6] |
| Iadademstat (ORY-1001) | Irreversible | 18 | Highly selective | Potent anti-leukemic activity. | [3] |
| Bomedemstat (IMG-7289) | Irreversible | 56.8 | Not specified | In clinical trials for myeloid-related malignancies. | [3] |
| INCB059872 | Irreversible | Not specified (EC50: 47-377 nM in SCLC cells) | Not specified | Effective in small cell lung cancer (SCLC) preclinical models. | [3] |
| Seclidemstat (SP-2577) | Reversible | 13 | Not specified | Reversible inhibitor in clinical trials for advanced solid tumors. | [7] |
| Pulrodemstat (CC-90011) | Reversible | Not specified | Not specified | Reversible inhibitor in clinical trials. | [3] |
| JBI-802 | Irreversible | 50 | Selective vs. other HDACs | Dual LSD1/HDAC6/8 inhibitor. | [3] |
Table 2: In Vitro Potency of Preclinical and Tool Compound LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (µM) | Selectivity vs. MAO-A/B | Reference(s) |
| Tranylcypromine (TCP) | Irreversible | 5.6 | Less selective (MAO-A IC50: 2.84 µM, MAO-B IC50: 0.73 µM) | [8] |
| Phenelzine (PLZ) | Irreversible | Millimolar range | Less selective (MAO-A IC50: 0.42 µM, MAO-B IC50: 0.83 µM) | [8] |
| Pargyline (PRG) | Irreversible | Millimolar range | Less selective (MAO-A IC50: 3.84 µM, MAO-B IC50: 0.24 µM) | [8] |
| GSK-LSD1 | Irreversible | Not specified | Not specified | Covalently binds to FAD, sterically hindering GFI1B binding. |
| NCL1 | Irreversible | 2.5 | Selective (MAO-A IC50: 230 µM, MAO-B IC50: 500 µM) | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by LSD1 and a general workflow for evaluating LSD1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used in the characterization of LSD1 inhibitors.
LSD1 Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of test compounds.
-
Principle: The demethylation of a di-methylated histone H3K4 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a fluorescent product (resorufin), which can be measured.
-
Materials: Recombinant human LSD1, di-methylated H3K4 peptide substrate, HRP, fluorometric substrate, assay buffer, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add assay buffer, LSD1 enzyme, HRP, and the fluorometric substrate.
-
Add the test compound or vehicle control.
-
Initiate the reaction by adding the H3K4 peptide substrate.
-
Incubate at 37°C for a specified time (e.g., 60-120 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 540/590 nm).
-
Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Cell Proliferation Assay (e.g., using TF-1a cells)
This assay assesses the effect of LSD1 inhibitors on the proliferation of hematopoietic cells, providing an indication of potential hematological toxicity.
-
Principle: The proliferation of TF-1a cells, an erythroleukemia cell line, is dependent on growth factors. Inhibition of LSD1, particularly through disruption of the LSD1-GFI1B complex, can affect their proliferation. Cell viability is often measured using a colorimetric assay such as MTT or WST-1.
-
Materials: TF-1a cells, cell culture medium (e.g., RPMI-1640) supplemented with GM-CSF, fetal bovine serum (FBS), test compounds, MTT or WST-1 reagent.
-
Procedure:
-
Seed TF-1a cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the occupancy of specific proteins, such as LSD1, or the presence of specific histone modifications (e.g., H3K4me2) at particular genomic loci.
-
Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein or histone modification of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR or next-generation sequencing (ChIP-seq).
-
Materials: Cells of interest, formaldehyde, lysis buffer, sonicator or micrococcal nuclease, antibody specific to the target, protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, DNA purification kit, qPCR reagents.
-
Procedure:
-
Cross-link proteins to DNA in live cells with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of a desired size range (e.g., 200-1000 bp).
-
Immunoprecipitate the chromatin with an antibody against the target protein or histone mark.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Digest the proteins with proteinase K and purify the DNA.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters or other regions of interest.
-
Conclusion
This compound represents a significant advancement in the development of LSD1 inhibitors. Its unique mechanism of action, which leads to potent and selective inhibition of LSD1's enzymatic activity without significantly disrupting the LSD1-GFI1B complex, translates to a superior hematological safety profile in preclinical models.[4][6] This positions this compound as a promising candidate for further investigation in therapeutic areas where LSD1 inhibition is a validated strategy, but where the toxicity of earlier-generation inhibitors has been a limiting factor. Researchers should consider the distinct profile of this compound when selecting an LSD1 inhibitor for their studies, particularly when investigating diseases where minimizing hematological side effects is a primary concern. The provided experimental frameworks can serve as a guide for the comprehensive evaluation and comparison of this compound with other LSD1 inhibitors.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validating T-448 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-448 (also known as EOS-448 or belrestotug), an antagonistic anti-TIGIT antibody, with other alternative anti-TIGIT therapies. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to objectively evaluate its performance in cellular target engagement.
This compound: A Multifaceted Approach to TIGIT Blockade
This compound is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][2] Its mechanism of action is twofold: it blocks the interaction of TIGIT with its ligands, such as CD155, and its Fc region engages with Fc gamma receptors (FcγR), leading to the depletion of TIGIT-high cells like regulatory T cells (Tregs) and exhausted T cells.[3][4] This dual action aims to restore and enhance anti-tumor immune responses.[5]
Comparative Analysis of Anti-TIGIT Antibodies
The landscape of anti-TIGIT therapies includes several molecules in clinical development, each with distinct characteristics. A key differentiator is the functionality of the Fc region, which dictates the antibody's ability to mediate effector functions like Antibody-Dependent Cell-mediated Cytotoxicity (ADCC).
| Feature | This compound (EOS-448) | Tiragolumab | Domvanalimab |
| Alias | GSK4428859A, Belrestotug | - | - |
| Target | TIGIT | TIGIT | TIGIT |
| Modality | Monoclonal Antibody | Monoclonal Antibody | Monoclonal Antibody |
| Isotype | Human IgG1 | Human IgG1 | Human IgG1 (Fc-silent) |
| FcγR Engagement | Active | Active | Inactive (Fc-silent) |
| Reported Activity | Picomolar activity, potent Treg depletion[1][3] | Improved objective response rates in combination with atezolizumab[6] | Demonstrates clinical activity without depleting peripheral lymphocytes[7] |
Quantitative Data on Cellular Target Engagement
Validating the engagement of this compound with TIGIT in a cellular context is crucial for understanding its mechanism of action and potency. Below are key cellular assays and representative data.
TIGIT Receptor Occupancy and Downmodulation
Flow cytometry is a primary method to assess the binding of anti-TIGIT antibodies to their target on the cell surface and the subsequent receptor modulation.
| Assay | Metric | This compound (EOS-448) | Alternative (Example) |
| Receptor Occupancy | % Saturation | High target engagement at all tested doses in clinical trials[8] | Domvanalimab has demonstrated complete receptor coverage on TIGIT-expressing leukocytes[9] |
| TIGIT Downmodulation | % Decrease in TIGIT+ cells | Significant depletion of TIGIT+ CD8 T cells observed in patients[8] | Not consistently reported as a primary mechanism for all anti-TIGIT antibodies |
Functional Consequences of Target Engagement
The functional outcomes of TIGIT engagement by this compound and its alternatives can be measured through various in vitro assays that model the tumor microenvironment.
| Assay | Metric | This compound (EOS-448) | Alternative (Example) |
| Treg Depletion (ADCC) | % Depletion | Preferential depletion of Tregs observed in vitro and in patients[3][5] | Fc-silent antibodies like Domvanalimab are designed to avoid cell depletion[7] |
| T-cell Activation | IFN-γ release (pg/mL) | Restores cytokine production in the presence of CD155[5] | Tiragolumab in combination with atezolizumab enhances T-cell function[10] |
| NK Cell Activation | % Cytotoxicity | Enhances NK cell anti-tumor responses | TIGIT blockade, in general, is known to enhance NK cell function[2] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental data.
Protocol 1: Flow Cytometry for TIGIT Receptor Occupancy and Treg Depletion
This protocol outlines the steps to measure TIGIT expression on different T-cell subsets and quantify Treg depletion following treatment with an anti-TIGIT antibody.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or cancer patients
-
Anti-TIGIT therapeutic antibody (e.g., this compound)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD127, anti-FoxP3, anti-TIGIT (non-competing clone)
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Buffer (for intracellular FoxP3 staining)
-
Flow cytometer
Procedure:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Incubate PBMCs with escalating concentrations of the anti-TIGIT therapeutic antibody for a specified time (e.g., 24-72 hours) at 37°C.
-
Wash cells with FACS buffer.
-
Stain for surface markers (CD3, CD4, CD8, CD25, CD127, and a non-competing anti-TIGIT antibody) for 30 minutes at 4°C.
-
Wash cells with FACS buffer.
-
For Treg analysis, fix and permeabilize the cells according to the manufacturer's protocol for the FoxP3 staining buffer set.
-
Stain for intracellular FoxP3 for 30 minutes at 4°C.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
Data Analysis:
-
Gate on CD4+ T cells and subsequently identify Tregs as CD25+CD127low/-FoxP3+.
-
Determine the percentage of TIGIT+ cells within the CD8+ T-cell and Treg populations.
-
Calculate the percentage of Treg depletion at different antibody concentrations compared to an isotype control.
Protocol 2: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
This protocol describes how to assess the ability of an Fc-competent anti-TIGIT antibody to induce the killing of TIGIT-expressing target cells by effector cells.
Materials:
-
TIGIT-expressing target cells (e.g., a T-cell line or engineered cell line)
-
Effector cells (e.g., NK cells or PBMCs)
-
Anti-TIGIT therapeutic antibody (e.g., this compound)
-
Isotype control antibody
-
Cell culture medium
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescence-based method)
-
96-well plates
Procedure:
-
Plate target cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere if necessary.
-
Add serial dilutions of the anti-TIGIT antibody or isotype control to the wells.
-
Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
-
Incubate the plate for 4-18 hours at 37°C.
-
Measure cell lysis using a cytotoxicity detection reagent according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Plot the percentage of specific lysis against the antibody concentration to determine the EC50 value.
Protocol 3: Mixed Lymphocyte Reaction (MLR) for T-cell Activation
This assay assesses the ability of an anti-TIGIT antibody to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.
Materials:
-
Responder PBMCs from one donor
-
Stimulator PBMCs from another donor (irradiated or treated with mitomycin C to prevent proliferation)
-
Anti-TIGIT therapeutic antibody (e.g., this compound)
-
Isotype control antibody
-
Cell culture medium
-
ELISA kit for IFN-γ detection
-
Cell proliferation dye (e.g., CFSE)
Procedure:
-
Label responder PBMCs with a cell proliferation dye.
-
Co-culture responder and stimulator PBMCs at a 1:1 ratio in a 96-well plate.
-
Add the anti-TIGIT antibody or isotype control at various concentrations.
-
Incubate the plate for 3-5 days at 37°C.
-
Collect the supernatant to measure IFN-γ levels by ELISA.
-
Harvest the cells and analyze T-cell proliferation by measuring the dilution of the cell proliferation dye via flow cytometry.
Data Analysis:
-
Quantify the concentration of IFN-γ in the supernatants.
-
Determine the percentage of proliferating T cells in the responder population.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz DOT language to illustrate key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hbmpartners.com [hbmpartners.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-TIGIT therapies for solid tumors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. s202.q4cdn.com [s202.q4cdn.com]
- 10. Structural and functional characterization of a monoclonal antibody blocking TIGIT - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of T-448 and GSK2879552
A Comparative Analysis of the LSD1 Inhibitors T-448 and GSK2879552
This guide provides a detailed comparison of two small molecule inhibitors of Lysine-Specific Demethylase 1 (LSD1), this compound and GSK2879552, for researchers, scientists, and drug development professionals. While both compounds target the same epigenetic enzyme, their development paths, and preclinical/clinical findings indicate distinct profiles, particularly concerning their therapeutic applications and safety.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. LSD1 is a critical regulator of gene expression and is implicated in various physiological and pathological processes, including cancer and neurological disorders. Consequently, it has emerged as a promising therapeutic target. This guide compares this compound and GSK2879552, two potent LSD1 inhibitors.
Mechanism of Action
Both this compound and GSK2879552 are irreversible inhibitors of LSD1. They form a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its inactivation.[1] This irreversible inhibition results in a sustained increase in H3K4 methylation at target gene loci, thereby altering gene expression.
dot
Comparative Data
The following tables summarize the available quantitative and qualitative data for this compound and GSK2879552.
Table 1: General Compound Information
| Feature | This compound | GSK2879552 |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Lysine-Specific Demethylase 1 (LSD1/KDM1A) |
| Mechanism | Irreversible inhibitor | Irreversible inhibitor |
| Therapeutic Area (Investigated) | Central Nervous System (CNS) disorders | Oncology (SCLC, AML) |
| Clinical Development | Preclinical | Phase I (Terminated) |
Table 2: Preclinical Efficacy
| Parameter | This compound | GSK2879552 |
| In Vitro Potency | Enhances H3K4me2 level at 0.1 µM in primary rat neurons.[2] | IC50 of 24 nM.[3] |
| Cellular Effects | Increases Ucp2 mRNA expression in neurons.[2] | Potent anti-proliferative effects in some AML and SCLC cell lines.[1][4] |
| In Vivo Models | Improves learning function in an NMDAR hypofunction mouse model at 10 mg/kg.[2] | Inhibited tumor growth in SCLC xenograft models.[5] |
| Key Differentiator | Minimal impact on LSD1-GFI1B complex.[2][6] | - |
Table 3: Safety and Tolerability
| Adverse Effect | This compound | GSK2879552 |
| Thrombocytopenia | No change in blood cell numbers at effective doses in mice.[2] | A common treatment-related adverse event in clinical trials.[7][8] |
| Other Adverse Events | Not reported in available literature. | Encephalopathy, fatigue, nausea.[7][8] |
| Clinical Outcome | - | Clinical trials terminated due to an unfavorable risk-benefit profile.[7][9] |
Detailed Experimental Protocols
This compound: Assessment of In Vivo Efficacy in a Mouse Model of NMDAR Hypofunction
-
Animal Model: NR1-hypo mice, which exhibit hypofunction of the NMDA receptor.
-
Treatment: this compound was administered orally at a dose of 10 mg/kg.
-
Behavioral Assay: Learning function was assessed using a recognized behavioral paradigm for cognition in rodents (e.g., Morris water maze or contextual fear conditioning).
-
Pharmacodynamic Endpoint: Brain tissue was collected post-treatment to measure the levels of H3K4me2 at the promoter regions of specific genes like Bdnf, Arc, and Fos using chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR).[2]
dot
GSK2879552: Phase I Clinical Trial in Relapsed/Refractory SCLC
-
Study Design: A multicenter, open-label, dose-escalation (Part 1) and dose-expansion (Part 2, not conducted) study (NCT02034123).[7]
-
Patient Population: Patients (≥18 years old) with relapsed or refractory SCLC after at least one platinum-containing chemotherapy regimen.[7]
-
Treatment: GSK2879552 was administered orally in escalating doses.
-
Primary Endpoint (Part 1): To determine the safety, tolerability, and recommended dose and regimen of GSK2879552.[7]
-
Secondary Endpoints: To characterize pharmacokinetic (PK) and pharmacodynamic (PD) parameters and measure the disease control rate.[7]
-
Safety Monitoring: Regular monitoring of adverse events, with a particular focus on hematological toxicities like thrombocytopenia.[7]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
T-448: A Paradigm of Specificity for LSD1 Inhibition
In the landscape of epigenetic drug discovery, the development of highly specific enzyme inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. T-448 has emerged as a noteworthy irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in histone modification and gene regulation. This guide provides a comprehensive comparison of this compound with other LSD1 inhibitors, supported by experimental data, to underscore its unique mechanism and specificity.
Unveiling the Specificity of this compound
This compound distinguishes itself as a potent and specific inhibitor of LSD1, with a half-maximal inhibitory concentration (IC50) of 22 nM.[1][2] Its high specificity is further demonstrated by its over 4,500-fold selectivity for LSD1 over the homologous monoamine oxidases A and B (MAO-A/B).[1] This remarkable selectivity is a significant advantage, as off-target inhibition of MAOs can lead to undesirable side effects.
The unique mechanism of action of this compound lies in its ability to form a compact formyl-flavin-adenine dinucleotide (FAD) adduct within the LSD1 active site.[1] This covalent modification irreversibly inactivates the demethylase activity of LSD1. Crucially, this compact adduct has minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[1][3] This is a critical distinction from many other tranylcypromine-based LSD1 inhibitors that disrupt the LSD1-GFI1B complex, leading to hematological toxicities such as thrombocytopenia.[1][3]
Comparative Performance of LSD1 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other notable LSD1 inhibitors.
| Inhibitor | Type | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Impact on LSD1-GFI1B Complex |
| This compound | Irreversible | 22[1][2][4] | >100 | >100 | Minimal Disruption[1][3] |
| ORY-1001 (Iadademstat) | Irreversible | 18-20[5] | - | - | Disrupts |
| GSK-2879552 | Irreversible | 20[5] | - | - | Disrupts |
| TAK-418 | Irreversible | 2.9[4] | - | - | Minimal Disruption |
| SP-2509 | Reversible | 13 | >300 | >300 | Does not disrupt |
| Tranylcypromine (TCP) | Irreversible | 20,700[5] | 2.84 | 0.73 | Disrupts |
Experimental Protocols
The determination of inhibitor potency and specificity relies on robust biochemical assays. Below are detailed methodologies for key experiments.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the demethylase activity of LSD1.
Principle: The HTRF LSD1 assay utilizes a biotinylated peptide substrate derived from histone H3, monomethylated at lysine 4 (H3K4me1). LSD1 demethylates this substrate to produce an unmethylated H3K4 peptide. The product is detected using a europium cryptate-labeled antibody specific for unmethylated H3K4 and a streptavidin-conjugated XL665 fluorophore. When the antibody and streptavidin are in close proximity on the peptide, a FRET signal is generated, which is proportional to the amount of demethylated product.
Protocol:
-
Enzymatic Reaction:
-
To each well of a 384-well plate, add 2 µL of the test compound (e.g., this compound) at various concentrations.
-
Add 4 µL of LSD1 enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate mixture containing biotinylated H3K4me1 peptide and FAD.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 10 µL of the detection mixture containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine IC50 values from the dose-response curves.
-
Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction
This method is used to assess the effect of inhibitors on the interaction between LSD1 and GFI1B.
Protocol:
-
Cell Treatment:
-
Culture human erythroblast TF-1a cells.
-
Treat the cells with the test inhibitor (e.g., this compound, T-711) at desired concentrations for 17-24 hours.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against GFI1B overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against LSD1 and GFI1B.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
The amount of co-precipitated LSD1 is indicative of the integrity of the LSD1-GFI1B complex.
-
Visualizing LSD1 Inhibition and Specificity
The following diagrams illustrate the mechanism of LSD1 action and the experimental workflow for assessing inhibitor specificity.
Caption: Mechanism of LSD1 inhibition by this compound versus other TCP-based inhibitors.
Caption: Workflow for identifying specific LSD1 inhibitors like this compound.
References
- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating T-448 Results with siRNA Knockdown of LSD1: A Comparative Guide
For researchers investigating the role of Lysine-Specific Demethylase 1 (LSD1) in various biological processes, both small molecule inhibitors and genetic knockdown techniques serve as powerful tools. This guide provides a comparative overview of T-448, a specific and irreversible inhibitor of LSD1, and siRNA-mediated knockdown of LSD1. By presenting available experimental data, detailed protocols, and visualizing the underlying mechanisms, this guide aims to assist researchers in selecting the appropriate method for their experimental needs and in validating their findings.
Executive Summary
This compound is a potent and irreversible inhibitor of LSD1 with an IC50 of 22 nM, which functions by preventing the demethylation of histone H3 at lysine 4 (H3K4)[1]. Similarly, siRNA-mediated knockdown of LSD1 achieves a reduction in LSD1 protein levels, leading to a comparable increase in H3K4 methylation and subsequent changes in gene expression. While both methods effectively target LSD1 function, they operate through distinct mechanisms—pharmacological inhibition versus genetic suppression—which can result in different off-target effects and durations of action. This guide explores these differences through a detailed comparison of their reported effects on gene expression and cellular processes.
Data Presentation: this compound vs. LSD1 siRNA
The following tables summarize the quantitative effects of this compound and LSD1 siRNA on gene expression and histone methylation, based on data from various studies. It is important to note that a direct comparison from a single study using the same experimental system is not currently available in the public domain. Therefore, the data presented here are compiled from different sources and should be interpreted with this in mind.
Table 1: Comparison of Effects on Gene Expression and Histone Methylation
| Parameter | This compound | LSD1 siRNA | Source |
| Mechanism of Action | Irreversible pharmacological inhibition of LSD1 enzymatic activity. | Post-transcriptional silencing of LSD1 mRNA, leading to reduced protein expression. | [1] |
| Effect on H3K4me2 | Increased H3K4me2 levels at the promoters of genes such as Ucp2, Bdnf, Arc, and Fos. | Approximately 2-fold increase in H3K4me2 accumulation at the rhodopsin promoter. | [1][2] |
| Effect on Gene Expression | Increased mRNA expression of neural plasticity-related genes. | Induction of p21 and pten gene expression in neural stem cells. | [1][3] |
Experimental Protocols
Detailed methodologies for utilizing this compound and LSD1 siRNA are crucial for reproducible and reliable results. Below are generalized protocols for cell-based assays.
This compound Treatment Protocol (In Vitro)
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) to account for any solvent effects.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or chromatin immunoprecipitation (ChIP) for histone modification analysis.
siRNA Knockdown of LSD1 Protocol (In Vitro)
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to ensure they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the LSD1-specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 4-6 hours under standard cell culture conditions.
-
Post-Transfection: Add complete medium (with serum and antibiotics) and continue to incubate for 24-72 hours to allow for LSD1 protein depletion.
-
Validation and Analysis: Harvest the cells to validate knockdown efficiency by Western blot or qPCR and proceed with downstream experiments.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase LSD1 Regulates Neural Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of T-448 (EOS-448) Activity in Diverse Cell Line Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
T-448 (also known as EOS-448 and GSK4428859A) is a human IgG1 anti-T-cell immunoreceptor with Ig and ITIM domains (TIGIT) monoclonal antibody currently under investigation as a promising cancer immunotherapy. Its mechanism of action is multifaceted, primarily aimed at reinvigorating the anti-tumor immune response rather than direct cytotoxicity to cancer cells. This guide provides a comparative overview of this compound's activity validated across different in vitro cell line models, supported by experimental data and detailed protocols.
Mechanism of Action: A Multi-pronged Attack on Immune Suppression
This compound functions as an immune checkpoint inhibitor by blocking the interaction of TIGIT with its ligands, such as CD155 (poliovirus receptor), which are often overexpressed on tumor cells. This blockade prevents the downstream inhibitory signals that suppress T cell and Natural Killer (NK) cell activity. A critical feature of this compound is its functional Fc domain, which engages Fc gamma receptors (FcγR) on immune cells. This engagement leads to several key anti-tumor effects:
-
T-cell Activation: By blocking the TIGIT inhibitory pathway, this compound restores and enhances the activation and proliferation of effector T-cells, enabling them to recognize and eliminate cancer cells more effectively.
-
Regulatory T-cell (Treg) Depletion: The FcγR engagement by this compound mediates antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) of Tregs, which are highly immunosuppressive cells often found in the tumor microenvironment.
-
Modulation of Antigen-Presenting Cells (APCs): this compound can modulate the function of APCs, such as dendritic cells (DCs), to enhance T-cell priming and activation.
Comparative In Vitro Activity of this compound
As this compound's primary mechanism is immune-mediated, its "activity" is typically not measured by traditional IC50 values for direct cancer cell killing. Instead, its potency is assessed in co-culture systems that recapitulate the interaction between immune cells and cancer cells. The following table summarizes the functional activity of this compound in various cell-based assays.
| Assay Type | Cell Lines Utilized | Key Findings | Quantitative Readout (Example) |
| T-cell Activation Assay | Jurkat-TIGIT reporter cells co-cultured with CHO-K1-PVR cells | This compound effectively blocks the TIGIT/PVR interaction, leading to increased T-cell activation. | EC50 for luciferase reporter activation |
| Treg Depletion Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | EOS-448 preferentially depletes Tregs and progenitor exhausted T cells.[1] | Percentage reduction in FoxP3+ CD4+ T-cells |
| Cytokine Release Assay | Co-culture of PBMCs with various cancer cell lines (e.g., NSCLC, colorectal) | This compound treatment leads to a significant increase in the release of pro-inflammatory cytokines such as IFN-γ and IL-2 by activated T-cells. | Concentration of cytokines (pg/mL) |
| NK Cell-Mediated Cytotoxicity | NK cells co-cultured with PVR-positive cancer cell lines (e.g., Raji) | This compound enhances NK cell-mediated killing of tumor cells. | Percentage of specific lysis of target cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate this compound activity.
T-cell Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of an anti-TIGIT antibody to block the TIGIT-PVR inhibitory signal and restore T-cell activation.
Cell Lines:
-
Effector Cells: Jurkat T-cells stably expressing human TIGIT and a luciferase reporter gene under the control of an NFAT response element.
-
Target Cells: Chinese Hamster Ovary (CHO-K1) cells engineered to express human PVR and a T-cell receptor (TCR) activating protein.
Protocol:
-
Seed the CHO-K1-PVR target cells in a 96-well plate and allow them to adhere overnight.
-
The following day, add serial dilutions of this compound or an isotype control antibody to the wells.
-
Add the Jurkat-TIGIT effector cells to the wells.
-
Co-culture the cells for 6-8 hours at 37°C in a CO2 incubator.
-
After incubation, add a luciferase substrate to each well.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the level of T-cell activation.
Regulatory T-cell (Treg) Depletion Assay
This assay assesses the ability of this compound to eliminate immunosuppressive Tregs from a mixed immune cell population via its Fc-mediated effector functions.
Cells:
-
Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
Protocol:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Add serial dilutions of this compound or an isotype control antibody to the cells.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD4, CD25, and FoxP3.
-
Analyze the cell populations by flow cytometry to determine the percentage of CD4+CD25+FoxP3+ Tregs remaining in each condition.
Cytokine Release Assay
This assay measures the production of key cytokines by T-cells upon activation, which is a hallmark of a productive anti-tumor immune response.
Cells:
-
Human PBMCs.
-
A panel of cancer cell lines expressing TIGIT ligands (e.g., CD155).
Protocol:
-
Isolate PBMCs from healthy donors.
-
Seed the cancer cell lines in a 96-well plate and allow them to adhere.
-
Add the PBMCs to the wells containing the cancer cells.
-
Add this compound or a control antibody to the co-culture.
-
Incubate for 48-72 hours.
-
Collect the culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Visualizing the Pathways and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
Comparative Analysis of Epigenetic Modifiers: A Focus on T-448
In the dynamic field of epigenetics, a diverse array of small molecules is being investigated for their therapeutic potential in oncology and other diseases. This guide provides a comparative overview of the novel epigenetic modifier T-448 against other well-established and emerging compounds that target similar pathways. The objective is to offer researchers, scientists, and drug development professionals a data-driven resource for evaluating the performance and mechanistic nuances of these agents.
Introduction to this compound
Further research is needed to fully characterize the specific target and mechanism of action of this compound. Preliminary investigations suggest its involvement in the modulation of key epigenetic pathways, positioning it as a compound of interest for further preclinical and clinical studies. This guide will contextualize the available data on this compound with that of other epigenetic modifiers, providing a framework for its potential applications.
Comparative Efficacy and Selectivity
To understand the therapeutic potential of this compound, it is crucial to compare its efficacy and selectivity with other epigenetic modifiers. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Potency of Selected Epigenetic Modifiers
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Putative Epigenetic Target | Data Not Available | Not Applicable | - |
| Vorinostat (SAHA) | Pan-HDAC | 50-100 | Various Cancer Cell Lines | |
| Entinostat (MS-275) | HDAC1, 2, 3 | 200-1000 | Various Cancer Cell Lines | |
| Tazemetostat (EZH2i) | EZH2 | 2.5 | Lymphoma Cell Lines | |
| Decitabine (DNMTi) | DNMT1 | 100-500 | Leukemia Cell Lines |
Table 2: In Vivo Antitumor Activity
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | Data Not Available | Not Applicable | Not Applicable | - |
| Vorinostat | A549 Xenograft | 100 mg/kg, daily | 55 | |
| Tazemetostat | DLBCL Xenograft | 200 mg/kg, twice daily | 70 | |
| Decitabine | AML Xenograft | 1 mg/kg, 5 days/week | 60 |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of epigenetic modifiers is essential for a deeper understanding of their mechanisms. The following diagrams illustrate a generalized signaling pathway targeted by many epigenetic drugs and a typical experimental workflow for their evaluation.
Caption: Generalized signaling pathway of epigenetic modification.
Caption: Typical experimental workflow for evaluating epigenetic modifiers.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments commonly used in the evaluation of epigenetic modifiers.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting HDAC enzyme activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trichostatin A (TSA) as a positive control
-
Test compound (e.g., this compound)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (TSA) in HDAC assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well, followed by the test compound or control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Add a developer solution containing a protease to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~360 nm/~460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
While comprehensive data on this compound is still emerging, this guide provides a foundational comparison with other established epigenetic modifiers. The provided tables, diagrams, and protocols offer a framework for researchers to design and interpret experiments aimed at elucidating the therapeutic potential of novel compounds in this class. As more data on this compound becomes available, this guide can be updated to provide a more direct and detailed comparative analysis.
A Comparative Analysis of EOS-448 and Other Anti-TIGIT Monoclonal Antibodies in Oncology
For Researchers, Scientists, and Drug Development Professionals
The T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT) has emerged as a promising inhibitory immune checkpoint for cancer therapy. This report provides a comparative analysis of EOS-448 (GSK4428859A), a human IgG1 anti-TIGIT monoclonal antibody, and its functional analogs—other anti-TIGIT antibodies in clinical development. This guide synthesizes preclinical and clinical data to objectively compare their performance, mechanisms of action, and therapeutic potential.
Executive Summary
EOS-448 is an antagonistic anti-TIGIT antibody with a functional Fc region designed to engage Fc gamma receptors (FcγR), leading to a multi-pronged anti-tumor response. This includes not only blocking the TIGIT inhibitory pathway but also depleting regulatory T cells (Tregs) and activating other immune cells. This Fc-engaging mechanism is a key differentiator from some other anti-TIGIT antibodies that have been designed with a "silent" Fc region to minimize effector functions. Clinical trial data for EOS-448 and its analogs, such as tiragolumab, vibostolimab, and domvanalimab, have shown varying degrees of efficacy and safety, highlighting the nuances of targeting the TIGIT pathway.
Comparative Performance of Anti-TIGIT Antibodies
The clinical development of anti-TIGIT antibodies has been marked by both promising results and notable setbacks. The following tables summarize key clinical trial data for EOS-448 and its main competitors in non-small cell lung cancer (NSCLC), a primary indication for this class of drugs.
Table 1: Efficacy of Anti-TIGIT Antibodies in Clinical Trials (NSCLC)
| Antibody (Trial Name) | Treatment Arm | Control Arm | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| EOS-448 (NCT04335253) | Monotherapy | - | Advanced solid tumors (immune-resistant) | 1 partial response out of 20 evaluable patients | Not Reported | [1][2][3] |
| Tiragolumab (CITYSCAPE) | Tiragolumab + Atezolizumab | Placebo + Atezolizumab | PD-L1-positive metastatic NSCLC | 38.8% vs. 20.6% | 5.6 months vs. 3.9 months | [4][5][6][7] |
| PD-L1-high (TPS ≥50%) | 69% vs. 24.1% | 16.6 months vs. 4.1 months | [4][5] | |||
| Vibostolimab (KeyVibe-002) | Vibostolimab/Pembrolizumab + Docetaxel | Docetaxel alone | Previously treated metastatic NSCLC | 29.9% | 5.6 months | [8] |
| Vibostolimab/Pembrolizumab alone | Docetaxel alone | Previously treated metastatic NSCLC | 6.0% | 2.7 months | [9][8] | |
| Domvanalimab (ARC-7) | Domvanalimab + Zimberelimab | Zimberelimab alone | PD-L1-high metastatic NSCLC | 41% | 12.0 months | [10][11][12][13][14] |
| Domvanalimab + Zimberelimab + Etrumadenant | Zimberelimab alone | PD-L1-high metastatic NSCLC | 40% | 10.9 months | [10][13][14] |
TPS: Tumor Proportion Score
Table 2: Safety Profile of Anti-TIGIT Antibodies in Clinical Trials (NSCLC)
| Antibody (Trial Name) | Treatment Arm | Most Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs | Citation |
| EOS-448 (NCT04335253) | Monotherapy | Pruritus, infusion-related reaction, fatigue, pyrexia, maculopapular rash, eczema, hypothyroidism, increased blood creatinine | No drug-related Grade 3-4 AEs reported in the initial monotherapy dose escalation | [1][2] |
| Tiragolumab (CITYSCAPE) | Tiragolumab + Atezolizumab | Infusion-related reactions, stiffness, dry skin, fatigue, rash | 22.4% | [4][5] |
| Vibostolimab (KeyVibe-002) | Vibostolimab/Pembrolizumab + Docetaxel | Immune-mediated adverse events, infusion reactions | Not specified | [9] |
| Domvanalimab (ARC-7) | Domvanalimab + Zimberelimab | Nausea, fatigue, constipation, dyspnea, pneumonia, decreased appetite, diarrhea | 47% | [10][13][14] |
| Domvanalimab + Zimberelimab + Etrumadenant | Nausea, fatigue, constipation, dyspnea, pneumonia, decreased appetite, diarrhea | 52% | [10][13][14] |
Mechanism of Action: The Role of the Fc Domain
A critical differentiator among anti-TIGIT antibodies is the design of their Fc domain, which determines their ability to engage FcγRs on immune cells.
-
Fc-Engaging Antibodies (e.g., EOS-448): These antibodies, typically of the IgG1 isotype, are designed to bind to FcγRs, leading to Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and other effector functions. Preclinical studies with EOS-448 have shown that this FcγR engagement is crucial for its anti-tumor activity, which is mediated by the depletion of TIGIT-high expressing cells, including immunosuppressive Tregs and terminally exhausted CD8+ T cells, within the tumor microenvironment.[9] This approach also leads to the activation of antigen-presenting cells and NK cells.
-
Fc-Silent Antibodies (e.g., Domvanalimab): These antibodies are engineered to have minimal or no binding to FcγRs. The therapeutic rationale for this design is to primarily block the TIGIT-CD155 interaction, thereby preventing the inhibitory signaling cascade without depleting TIGIT-expressing immune cells. The goal is to reinvigorate exhausted T cells rather than eliminate them.
The choice between an Fc-engaging and an Fc-silent approach represents a key strategic decision in the development of anti-TIGIT therapies, with each having a distinct biological rationale and potential therapeutic window.
Signaling Pathways and Experimental Workflows
TIGIT Signaling Pathway and a-TIGIT Antibody Intervention
The following diagram illustrates the TIGIT signaling pathway and the mechanisms of action for both Fc-engaging and Fc-silent anti-TIGIT antibodies.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of anti-TIGIT antibodies typically involves in vivo tumor models and ex vivo assays with human cells. The following diagram outlines a general workflow.
Experimental Protocols
In Vivo Murine Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of anti-TIGIT antibodies alone and in combination with other checkpoint inhibitors.
General Protocol:
-
Cell Lines: Syngeneic mouse tumor cell lines such as MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) are commonly used.
-
Animal Model: 6-8 week old female C57BL/6 or BALB/c mice are typically used.
-
Tumor Implantation: 0.5-1 x 10^6 tumor cells are injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. Antibodies (e.g., murine anti-TIGIT, anti-PD-1, or isotype control) are administered intraperitoneally at specified doses and schedules (e.g., 10 mg/kg, twice weekly).
-
Efficacy Assessment: Tumor volume is measured 2-3 times per week with calipers. Body weight is also monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested for immune cell profiling by flow cytometry to assess changes in T cell subsets (CD8+, Tregs), activation markers (Ki67, CD69), and effector molecules (Granzyme B, IFN-γ).
Ex Vivo Human PBMC ADCC Assay
Objective: To determine the ability of Fc-engaging anti-TIGIT antibodies to induce ADCC against TIGIT-expressing target cells.
General Protocol:
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors by Ficoll-Paque density gradient centrifugation.
-
Target Cells: A human cell line engineered to express high levels of TIGIT is used as target cells.
-
Labeling: Target cells are labeled with a fluorescent dye such as Calcein AM, which is released upon cell lysis.
-
Assay Setup: Labeled target cells are incubated with varying concentrations of the anti-TIGIT antibody or an isotype control in a 96-well plate.
-
Co-culture: Effector PBMCs are added to the wells at a specific effector-to-target (E:T) ratio (e.g., 25:1 or 50:1).
-
Incubation: The plate is incubated for 4-6 hours at 37°C.
-
Readout: The amount of Calcein AM released into the supernatant is measured using a fluorescence plate reader. The percentage of specific lysis is calculated relative to maximum lysis (induced by a detergent) and spontaneous release controls.[15][16]
Flow Cytometry for Immune Cell Profiling
Objective: To phenotype and quantify immune cell populations in peripheral blood and tumor tissue from clinical trial participants.
Representative Panel for T Cell Subsets: A typical flow cytometry panel for monitoring T cell responses to anti-TIGIT therapy would include antibodies against the following markers:
-
Lineage Markers: CD45, CD3, CD4, CD8
-
Regulatory T Cell Markers: CD25, CD127, FoxP3
-
Immune Checkpoint Receptors: TIGIT, PD-1, CTLA-4, LAG-3
-
Activation/Exhaustion Markers: Ki67, CD69, HLA-DR, CD38
-
Memory/Effector Markers: CD45RA, CCR7
General Staining Protocol:
-
Sample Preparation: Whole blood is collected in heparinized tubes. For tumor tissue, single-cell suspensions are prepared by mechanical and enzymatic digestion.
-
Surface Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against surface markers.
-
Fixation and Permeabilization: For intracellular targets like FoxP3 and Ki67, cells are fixed and permeabilized using a commercially available kit.
-
Intracellular Staining: Cells are then incubated with antibodies against intracellular antigens.
-
Acquisition: Stained cells are acquired on a multi-color flow cytometer.
-
Analysis: Data is analyzed using specialized software to gate on specific cell populations and quantify marker expression.[17][18][19][20]
Conclusion
EOS-448 is a potent anti-TIGIT antibody with a distinct Fc-engaging mechanism of action that has shown early signs of clinical activity. The comparative analysis with other anti-TIGIT antibodies reveals a diverse landscape of therapeutic strategies, with the role of the Fc domain being a central point of differentiation. While combination therapies with anti-PD-1/L1 agents appear to be the most promising approach for this class, the optimal design of an anti-TIGIT antibody and the patient populations most likely to benefit are still under active investigation. The recent discontinuation of the EOS-448 development program for non-small cell lung cancer highlights the challenges in this competitive field. Nevertheless, the wealth of preclinical and clinical data generated for EOS-448 and its analogs provides valuable insights for the continued development of next-generation immunotherapies targeting the TIGIT pathway.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. iTeos Therapeutics Announces New Preliminary Data [globenewswire.com]
- 4. roche.com [roche.com]
- 5. gene.com [gene.com]
- 6. Tiragolumab plus atezolizumab versus placebo plus atezolizumab as a first-line treatment for PD-L1-selected non-small-cell lung cancer (CITYSCAPE): primary and follow-up analyses of a randomised, double-blind, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. merck.com [merck.com]
- 10. onclive.com [onclive.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. gilead.com [gilead.com]
- 13. ASCO Meetings [meetings.asco.org]
- 14. ascopubs.org [ascopubs.org]
- 15. ADCC Assay Protocol [bio-protocol.org]
- 16. pure.uva.nl [pure.uva.nl]
- 17. High baseline PD-1+ CD8 T Cells and TIGIT+ CD8 T Cells in circulation associated with response to PD-1 blockade in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Identification of a TIGIT-expressing CD8+ T cell subset as a potential prognostic biomarker in colorectal cancer [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Identification of a TIGIT-expressing CD8+ T cell subset as a potential prognostic biomarker in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of T-448: A Procedural Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For novel or uncharacterized compounds like T-448, for which a specific Safety Data Sheet (SDS) with explicit disposal instructions may not be readily available, a systematic and cautious approach is essential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, treating it as a substance with unknown hazards.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough hazard assessment is crucial. In the absence of specific data for this compound, it must be handled as a potentially hazardous substance.[1][2][3]
Core Principle: Assume any compound with unknown toxicity or disposal protocol is hazardous.[1][4]
Personal Protective Equipment (PPE): Standard laboratory personal protective equipment should be worn at all times. This includes:
Engineering Controls: All handling of this compound should be conducted within a chemical fume hood or other suitable ventilated enclosure to limit exposure.[2][3]
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste at the point of generation are critical to prevent accidental reactions and ensure compliant disposal.[5]
Key Steps for Container Management:
-
Use Compatible Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure screw cap.[1] The container must be in good condition and suitable for the physical state of the waste (solid or liquid).[1]
-
Proper Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name, "this compound". If it is a solution, list all constituents and their approximate percentages.[1]
-
Leave Headroom: Do not fill containers completely; leave at least one inch of headspace to accommodate for expansion.[1][6]
-
Closed Containers: Keep waste containers securely capped at all times, except when adding waste.[6][7]
Table 1: Waste Container and Labeling Requirements
| Requirement | Specification | Rationale |
| Container Material | Chemically resistant and non-reactive with this compound | Prevents degradation of the container and potential leaks. |
| Container Type | Leak-proof with a secure screw cap | Ensures containment and prevents spills.[1] |
| Labeling | "Hazardous Waste," "this compound," and all components with percentages | Provides clear identification for safe handling and disposal.[1] |
| Fill Level | Maximum 90% capacity (at least 1-inch headroom) | Allows for vapor expansion without rupturing the container.[1][6] |
III. Experimental Protocol: Waste Characterization
For an uncharacterized substance like this compound, a preliminary characterization of the waste stream is a crucial step in determining the appropriate disposal route. These tests should be performed on a small, representative sample of the waste.
A. pH and Corrosivity Test
-
Objective: To determine if the waste exhibits corrosive properties.
-
Methodology:
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of an aqueous solution of the this compound waste.
-
A pH of ≤ 2 or ≥ 12.5 indicates that the waste is a corrosive hazardous waste.
-
Alternatively, pH indicator strips can be used for a preliminary assessment.
-
B. Flammability Test (Flash Point)
-
Objective: To determine the flash point of liquid this compound waste.
-
Methodology (Small-Scale Closed-Cup Method):
-
Place a small, known volume of the liquid waste into a closed-cup flash point tester.
-
Slowly heat the sample while periodically introducing an ignition source (e.g., a spark or small flame) into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors ignite.
-
Table 2: Hazardous Waste Characteristics
| Characteristic | Test | EPA Hazardous Waste Criteria |
| Corrosivity | pH measurement | pH ≤ 2 or ≥ 12.5 |
| Ignitability | Flash Point Test | Flash point < 60°C (140°F) |
| Reactivity | Observation for reaction with water or other substances | Unstable, reacts violently, forms explosive mixtures with water, or generates toxic gases. |
| Toxicity | Comparison to listed toxic chemicals | Contains constituents listed by the EPA as toxic at or above specified concentrations. |
IV. Disposal Workflow
The following workflow provides a logical sequence for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound waste.
V. Operational Plan for Disposal
-
Collection and Storage:
-
Accumulate this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation.
-
Ensure secondary containment, such as a tray, is used for liquid waste to contain any potential leaks.[7]
-
Never mix this compound waste with other incompatible waste streams.[7]
-
-
Contacting Environmental Health & Safety (EHS):
-
Once the waste container is nearly full or has been stored for a designated period (as per your institution's policy), contact your institution's EHS office to request a hazardous waste pickup.[1]
-
Provide the EHS office with all available information about this compound, including its chemical name, any known properties, and the process that generated the waste.[1]
-
-
Documentation:
-
Maintain a detailed log of the this compound waste generated, including the amount and the date of generation. This is a critical aspect of laboratory safety and regulatory compliance.[1]
-
VI. Logical Relationship of Disposal Principles
The principles of safe chemical disposal are interconnected, with each step building upon the last to ensure a secure and compliant process.
Caption: The relationship between principles of safe chemical disposal.
By adhering to these procedures, researchers and laboratory professionals can manage the disposal of this compound and other novel compounds in a manner that prioritizes safety, environmental responsibility, and regulatory compliance. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. twu.edu [twu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
